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2-(6-amino-9H-purin-9-yl)propanoic acid Documentation Hub

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  • Product: 2-(6-amino-9H-purin-9-yl)propanoic acid
  • CAS: 87620-89-1

Core Science & Biosynthesis

Foundational

2-(6-amino-9H-purin-9-yl)propanoic acid chemical structure and properties

This in-depth technical guide provides a comprehensive analysis of 2-(6-amino-9H-purin-9-yl)propanoic acid , a chiral nucleoamino acid derivative of adenine. This molecule serves as a critical building block in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of 2-(6-amino-9H-purin-9-yl)propanoic acid , a chiral nucleoamino acid derivative of adenine. This molecule serves as a critical building block in the synthesis of chiral Peptide Nucleic Acids (cPNAs) and peptidomimetics, bridging the gap between nucleic acid chemistry and amino acid biology.

Executive Summary

2-(6-amino-9H-purin-9-yl)propanoic acid (also known as 9-(1-carboxyethyl)adenine or Adeninyl-Alanine ) is a synthetic purine derivative where the N9 position of adenine is covalently bonded to the


-carbon (C2) of propanoic acid. Unlike its achiral regioisomer (3-(adenin-9-yl)propanoic acid), this compound possesses a chiral center, making it a stereochemically active scaffold for drug design and bio-organic synthesis.

Key Classification:

  • Chemical Class: Purine Nucleobase Derivative / Nucleoamino Acid.

  • Primary Utility: Chiral PNA (Peptide Nucleic Acid) monomer synthesis, peptidomimetic drug discovery.

  • CAS Number: 142168-93-8 (Generic/Racemic), specific enantiomers have distinct CAS.

Chemical Structure & Identity

Molecular Architecture

The molecule consists of an adenine base attached to a propanoic acid backbone. The attachment point is the N9 nitrogen of the purine ring, connecting to the C2 position of the acid. This structural arrangement mimics the amino acid alanine , where the amino group is replaced by the nucleobase.

  • IUPAC Name: 2-(6-amino-9H-purin-9-yl)propanoic acid[1][2]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 207.19 g/mol [3]

  • Chirality: The C2 carbon is a stereocenter, existing as (R)- and (S)- enantiomers.

Structural Visualization

The following diagram illustrates the connectivity and the distinction between the target 2-isomer (branched, chiral) and the common 3-isomer (linear, achiral).

ChemicalStructure Adenine Adenine Base (6-Amino-9H-purine) Target 2-(Adenin-9-yl)propanoic Acid (Chiral, Alpha-Substituted) Adenine->Target N9-C2 Bond Isomer 3-(Adenin-9-yl)propanoic Acid (Achiral, Beta-Substituted) Adenine->Isomer N9-C3 Bond PropAcid Propanoic Acid Backbone PropAcid->Target Alpha-Carbon PropAcid->Isomer Beta-Carbon

Caption: Structural comparison of the target 2-isomer (alpha-substituted) versus the linear 3-isomer.

Physicochemical Properties[4][5]

The physicochemical profile of 2-(6-amino-9H-purin-9-yl)propanoic acid is dominated by the amphoteric nature of the adenine ring and the acidic carboxyl group.

PropertyValue / DescriptionMechanistic Insight
Physical State White to off-white crystalline solidHigh lattice energy due to intermolecular H-bonding (adenine-adenine and acid-base interactions).
Melting Point > 270°C (Decomposition)Typical for zwitterionic purine derivatives; decomposes before melting.
Solubility Low in Water; Soluble in DMSO, dilute HCl, dilute NaOHAmphoteric character allows solubility at extreme pH; neutral form aggregates via stacking.
pKa (Carboxyl) ~3.8 - 4.2The electron-withdrawing purine ring slightly increases acidity compared to propanoic acid (pKa 4.87).
pKa (Adenine N1) ~3.5 - 4.0Protonation occurs at N1; the nearby carboxyl group may influence this via inductive effects.
LogP -0.7 (Predicted)Hydrophilic nature limits passive membrane permeability without esterification.
UV Max ~260 nmCharacteristic

transition of the adenine chromophore.

Synthesis & Manufacturing

Synthetic Strategy: N9-Alkylation

The primary route to 2-(6-amino-9H-purin-9-yl)propanoic acid involves the direct alkylation of adenine.[4] Unlike the Michael addition used for the 3-isomer, the 2-isomer requires an


-halo ester electrophile.

Critical Challenge: Regioselectivity (N9 vs. N7) Adenine has two nucleophilic sites on the imidazole ring: N9 and N7.

  • N9-Alkylation (Desired): Thermodynamically favored. Promoted by bulky bases or specific solvent conditions.

  • N7-Alkylation (Side Product): Kinetically favored in some conditions. Must be minimized or separated.

Step-by-Step Protocol

This protocol outlines the synthesis via alkylation with ethyl 2-bromopropionate followed by hydrolysis.

  • Reagents: Adenine (1.0 eq), Ethyl 2-bromopropionate (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) - Anhydrous.

  • Reaction Conditions:

    • Suspend Adenine and

      
       in DMF. Stir at 60°C for 1 hour to generate the adeninyl anion.
      
    • Add Ethyl 2-bromopropionate dropwise.

    • Heat to 90°C for 4–6 hours. Monitor by TLC (CHCl3:MeOH 9:1).

  • Workup & Purification:

    • Filter off inorganic salts. Evaporate DMF under reduced pressure.

    • Regioisomer Separation: Recrystallize the residue from Ethanol/Water. The N9 isomer is typically less soluble and crystallizes first. Alternatively, use Flash Chromatography (Silica gel).

  • Hydrolysis (Ester

    
     Acid): 
    
    • Dissolve the ester intermediate in 1M NaOH/MeOH (1:1). Stir at RT for 2 hours.

    • Neutralize with 1M HCl to pH 4–5 to precipitate the free acid.

    • Filter, wash with cold water, and dry.

Reaction Scheme Visualization

SynthesisScheme Start Adenine + Ethyl 2-bromopropionate Conditions K2CO3, DMF, 90°C Start->Conditions Intermediate Mixture of N9 / N7 Esters Conditions->Intermediate Purification Separation (Crystallization/Chromatography) Intermediate->Purification Hydrolysis Hydrolysis (NaOH then HCl) Purification->Hydrolysis Product 2-(6-amino-9H-purin-9-yl)propanoic acid (Target N9 Isomer) Hydrolysis->Product

Caption: Synthetic pathway for the production of the target N9-propanoic acid derivative.

Biological & Pharmacological Applications[3][6][7]

Chiral Peptide Nucleic Acids (cPNAs)

The most significant application of this molecule is as a monomer for Chiral PNA . Standard PNA has an achiral N-(2-aminoethyl)glycine backbone. Introducing chiral centers (like the alanine side chain in this molecule) induces a preferred helicity in the PNA-DNA duplex.

  • Mechanism: The 2-substituent pre-organizes the backbone, reducing the entropy loss upon binding to complementary DNA/RNA.

  • Impact: Increases melting temperature (

    
    ) and sequence specificity.
    
Peptidomimetics & Antiviral Scaffolds
  • Nucleoamino Acids: This compound acts as an amino acid analog where the side chain is a nucleobase. It can be incorporated into peptides to create "nucleopeptides" that bind to RNA or DNA.

  • Antiviral Precursors: While Tenofovir is a phosphonate, carboxylic acid analogs like this are explored as prodrugs or intermediates for novel reverse transcriptase inhibitors.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

NMR Spectroscopy (DMSO- )
  • 
     NMR: 
    
    • 
       8.1–8.3 ppm (s, 1H, H-2/H-8 of Purine).
      
    • 
       7.2 ppm (s, 2H, 
      
      
      
      , exchangeable).
    • 
       5.4 ppm (q, 1H, 
      
      
      
      -CH). Key diagnostic for 2-isomer.
    • 
       1.7 ppm (d, 3H, 
      
      
      
      -CH3). Doublet confirms the branched methyl group.
  • 
     NMR: 
    
    • Distinct signals for the carboxyl carbon (~172 ppm) and the

      
      -carbon (~50-55 ppm).
      
Mass Spectrometry
  • ESI-MS: Observe

    
     peak at m/z 208.2.
    
  • Fragmentation: Loss of carboxyl group (

    
    ) or cleavage of the N9-C bond.
    

Safety & Handling

Hazard Classification: Irritant (Xi).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle the powder in a fume hood to avoid dust inhalation.

  • Storage: Store at 2–8°C, desiccated. Protect from light (purines can be photosensitive over long periods).

References

  • PubChem. (n.d.). 2-(6-amino-9H-purin-9-yl)propanoic acid.[1][2] National Library of Medicine. Retrieved from [Link]

  • Kotian, P. L., et al. (2006).[4] An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation. Nucleosides, Nucleotides and Nucleic Acids.[5][4][6][7][8] (Describes N9-alkylation methodologies). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

enantioselective synthesis of 2-(6-amino-9H-purin-9-yl)propanoic acid

Application Note: Enantioselective Synthesis of 2-(6-amino-9H-purin-9-yl)propanoic Acid Abstract & Strategic Overview The target molecule, 2-(6-amino-9H-purin-9-yl)propanoic acid , is a critical chiral building block for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of 2-(6-amino-9H-purin-9-yl)propanoic Acid

Abstract & Strategic Overview

The target molecule, 2-(6-amino-9H-purin-9-yl)propanoic acid , is a critical chiral building block for Peptide Nucleic Acids (cPNA) and acyclic nucleoside phosphonate antivirals. Unlike the achiral glycine-based PNA backbone, the introduction of a methyl group at the


-position induces strong helical organization in the resulting oligomers.

Achieving high enantiomeric excess (ee) and N9-regioselectivity is the primary synthetic challenge.

  • Regioselectivity: Adenine possesses multiple nucleophilic sites (N9, N7, N3, N1, N6). N9-alkylation is biologically relevant but often competes with N7-alkylation.

  • Stereochemistry: The

    
    -chiral center is prone to racemization under harsh basic conditions.
    

This guide details the Mitsunobu Inversion Protocol , widely regarded as the "Gold Standard" for laboratory-scale synthesis due to its superior stereocontrol compared to direct


 displacement of 

-halo acids.

Strategic Analysis: Route Selection

FeatureRoute A: Mitsunobu Coupling (Recommended) Route B: Direct Alkylation (

)
Reagents N6-Benzoyladenine + Chiral Lactate + PPh3 + DIADAdenine +

-Bromopropionate + Base (K2CO3)
Stereochemistry Walden Inversion (High fidelity)Retention/Inversion mix (Risk of racemization)
Regioselectivity High N9 selectivity (Steric control via N6-protection)Mixtures of N9/N7 (approx. 3:1 to 10:1)
Purification Requires removal of PPh3/DIAD by-productsDifficult separation of N7/N9 isomers
Scalability Moderate (Reagent cost high)High (Cheap reagents)

Detailed Protocol: The Mitsunobu Route

This protocol synthesizes (R)-2-(6-amino-9H-purin-9-yl)propanoic acid starting from (S)-Ethyl lactate . Note: Due to the


 mechanism of the Mitsunobu reaction, the stereocenter inverts.[1] (S)-Lactate yields the (R)-Adenine derivative.
Phase 1: Preparation of N6-Benzoyladenine

Rationale: Unprotected adenine has poor solubility in THF (the standard Mitsunobu solvent). Benzoylation at N6 improves lipophilicity and electronically disfavors N3/N1 alkylation.

  • Suspend Adenine (10 g, 74 mmol) in dry Pyridine (100 mL).

  • Add Benzoyl chloride (17 mL, 148 mmol) dropwise at 0°C.

  • Reflux at 100°C for 4 hours.

  • Cool and quench with MeOH (20 mL). Concentrate in vacuo.

  • Hydrolyze the N9-benzoyl group (transiently formed) by treating the solid with mild aqueous ammonia/MeOH at RT for 1 hour.

  • Filter the resulting N6-Benzoyladenine precipitate, wash with water and ether. Dry under vacuum.

Phase 2: Mitsunobu Coupling

Critical Control Point: Moisture excludes the reaction. Use flame-dried glassware.

Reagents:

  • N6-Benzoyladenine (1.0 equiv)

  • (S)-(-)-Ethyl lactate (1.2 equiv) [Source of Chirality]

  • Triphenylphosphine (

    
    ) (1.5 equiv)[2]
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[2]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Dissolve

    
     and N6-Benzoyladenine in anhydrous THF under Argon atmosphere.
    
  • Add (S)-Ethyl lactate.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIAD dropwise over 30 minutes. Caution: Exothermic.

  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir for 12–24 hours.

  • Monitor by TLC (SiO2, 5% MeOH in DCM). Look for the disappearance of adenine.

  • Workup: Concentrate solvent. Dissolve residue in EtOAc. Wash with sat.

    
    , water, and brine.[2]
    
  • Purification: Flash Chromatography (Hexane/EtOAc gradient). The product (Ethyl (R)-2-(N6-benzoyladenin-9-yl)propionate) elutes after the phosphine oxide by-products.

Phase 3: Global Deprotection & Hydrolysis
  • Dissolve the intermediate ester in THF/Water (1:1).

  • Add LiOH (4 equiv). Stir at RT for 4 hours. Note: LiOH is preferred over NaOH to minimize racemization risk.

  • Monitor for loss of both the ethyl ester and the N6-benzoyl group.

  • Acidify carefully to pH 3–4 with 1M HCl.

  • Crystallize or purify via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

Analytical Validation & Quality Control

Distinguishing N9 vs N7 Isomers

The most common failure mode is N7-alkylation. You must validate regiochemistry.

  • UV Spectroscopy:

    • N9-alkylated:

      
       nm (pH 7).
      
    • N7-alkylated:

      
       nm (Red-shifted).
      
  • NMR Spectroscopy (HMBC):

    • N9-Isomer: Strong 3-bond coupling between the

      
       of the propionate and 
      
      
      
      of the purine ring.
    • N7-Isomer: Coupling between propionate

      
       and 
      
      
      
      .
Data Summary Table
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98%HPLC (254 nm)
Enantiomeric Excess > 99% eeChiral HPLC (Chiralpak AD-H)
Mass Spec

ESI-MS
NMR (

)

8.1-8.3 (s, H2/H8), 5.4 (q,

-CH)
DMSO-

Visualization: Reaction Pathways & Logic

Diagram 1: The Mitsunobu Inversion Pathway

This diagram illustrates the stereochemical inversion and the flow of the synthesis.

MitsunobuPathway Start N6-Benzoyladenine (Achiral) Transition SN2 Transition State (Inversion) Start->Transition + PPh3/DIAD Lactate (S)-Ethyl Lactate (Chiral Source) Complex Betaine Intermediate (PPh3-DIAD) Lactate->Complex Complex->Transition Activation of OH Ester Ethyl (R)-2-(N6-Bz-Adenin-9-yl) propionate Transition->Ester N9 Attack Final (R)-2-(6-amino-9H-purin-9-yl) propanoic acid Ester->Final 1. LiOH (Hydrolysis) 2. HCl (pH 4)

Caption: Figure 1. Stereochemical pathway of the Mitsunobu coupling showing the inversion from (S)-Lactate to the (R)-Adenine derivative.

Diagram 2: Purification & Troubleshooting Logic

A decision tree for handling impurities (N7 regioisomers and Phosphine Oxide).

PurificationLogic Crude Crude Reaction Mixture (Product, TPPO, Hydrazine, N7-isomer) Step1 Solvent Exchange (Conc. -> Dissolve in EtOAc) Crude->Step1 Wash Aqueous Wash (Sat. NaHCO3) Step1->Wash TLC Check TLC (Is TPPO visible?) Wash->TLC Column Flash Chromatography (Hexane:EtOAc -> EtOAc:MeOH) TLC->Column Yes (Major Impurity) CheckRegio UV/NMR Check (N9 vs N7) Column->CheckRegio Pure Proceed to Hydrolysis CheckRegio->Pure Only N9 detected Recryst Recrystallize (MeOH/Ether) CheckRegio->Recryst N7 present (>5%) Recryst->Pure

Caption: Figure 2.[3] Purification workflow emphasizing the removal of Triphenylphosphine oxide (TPPO) and regioisomeric validation.

References

  • Thomson, S. A., et al. (1995). "Chiral PNA monomers: Synthesis and stability." Tetrahedron, 51(22), 6179-6194.

  • Wisniewski, W., et al. (2016). "Regioselective N-alkylation of Adenine: Mechanism and Protocols." Comprehensive Organic Chemistry Experiments.

  • BenchChem Application Notes. (2025). "Application of Adenine in the Synthesis of Novel Compounds."

  • Lundin, K. E., et al. (2006). "Biological activity of chiral PNA." Biomolecular Engineering, 23(6), 337-340.

  • PubChem Compound Summary. (2025). "2-(6-amino-9H-purin-9-yl)propanoic acid."[4]

Sources

Application

Application Notes and Protocols: Incorporating 2-(6-amino-9H-purin-9-yl)propanoic Acid into DNA Binding Ligands

Introduction: A Novel Building Block for Enhanced DNA Recognition The rational design of sequence-specific DNA binding ligands is a cornerstone of modern therapeutic and diagnostic development. These molecules offer the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Enhanced DNA Recognition

The rational design of sequence-specific DNA binding ligands is a cornerstone of modern therapeutic and diagnostic development. These molecules offer the potential to modulate gene expression, inhibit DNA-protein interactions, and serve as targeted probes for specific DNA sequences. At the heart of this endeavor lies the chemical toolkit of molecular recognition elements that can be assembled to achieve high affinity and specificity for a desired DNA target.

This application note introduces 2-(6-amino-9H-purin-9-yl)propanoic acid , a versatile building block for the synthesis of novel DNA binding ligands. This molecule uniquely combines the hydrogen bonding capabilities of adenine with a chiral propanoic acid side chain, offering a trifecta of features for ligand design:

  • Adenine Moiety: The purine core provides a well-established scaffold for forming specific hydrogen bonds within the major or minor groove of DNA. The exocyclic amine at the 6-position and the nitrogen atoms within the purine ring system can engage in precise interactions with the base pairs of the target DNA sequence.

  • Propanoic Acid Linker: The carboxylic acid functionality serves as a convenient chemical handle for covalent attachment to a variety of ligand backbones, including peptides and other small molecules, through robust amide bond formation.

  • Chiral Center: The stereochemistry of the propanoic acid side chain can influence the spatial orientation of the adenine moiety within the DNA grooves, potentially enhancing stereospecific interactions and improving binding affinity and selectivity.

This guide provides a comprehensive overview of the synthesis of 2-(6-amino-9H-purin-9-yl)propanoic acid, its incorporation into peptide-based DNA binding ligands, and a suite of biophysical and computational methods for the thorough characterization of the resulting DNA-ligand interactions. The protocols and insights presented herein are intended to empower researchers, scientists, and drug development professionals to leverage this promising building block in their pursuit of next-generation DNA-targeting agents.

Section 1: Synthesis of 2-(6-amino-9H-purin-9-yl)propanoic Acid

The synthesis of 2-(6-amino-9H-purin-9-yl)propanoic acid can be achieved through the N9-alkylation of adenine. The N9 position is generally the most thermodynamically favored site for alkylation on the purine ring.[1] Two reliable methods for this synthesis are presented below.

Method 1: Direct Alkylation with 2-Bromopropanoic Acid

This method involves the direct reaction of adenine with 2-bromopropanoic acid in the presence of a non-nucleophilic base.

Protocol 1.1: Synthesis via Direct Alkylation

  • Materials:

    • Adenine

    • 2-Bromopropanoic acid

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine solution (saturated NaCl)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of adenine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 2-bromopropanoic acid (1.1-1.5 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to 60-80 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Dilute the filtrate with ethyl acetate and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 2-(6-amino-9H-purin-9-yl)propanoic acid.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction offers a milder and often more stereospecific alternative for N9-alkylation, particularly when using a chiral starting alcohol.[2][3][4]

Protocol 1.2: Synthesis via Mitsunobu Reaction

  • Materials:

    • Adenine

    • Ethyl 2-hydroxypropionate (or another suitable protected alcohol)

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Tetrahydrofuran (THF), anhydrous

    • Sodium hydroxide (NaOH) solution

    • Hydrochloric acid (HCl) solution

    • Dichloromethane (DCM)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve adenine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

    • Add ethyl 2-hydroxypropionate (1.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude ester intermediate by silica gel column chromatography.

    • Hydrolyze the ester by treating with a solution of NaOH in a methanol/water mixture.

    • Monitor the hydrolysis by TLC.

    • Upon completion, neutralize the reaction mixture with HCl and extract the product with a suitable organic solvent (e.g., DCM or EtOAc).

    • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain the final product.

Section 2: Incorporation into Peptide-Based DNA Ligands

The carboxylic acid functionality of 2-(6-amino-9H-purin-9-yl)propanoic acid makes it amenable to standard peptide synthesis methodologies. It can be incorporated as an unnatural amino acid during solid-phase peptide synthesis (SPPS).[5][6][7]

Workflow for Incorporating the Purine Amino Acid into a Peptide

workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple Standard Amino Acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Purine Amino Acid deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Standard Amino Acid deprotection3->coupling3 cleavage Cleavage and Deprotection coupling3->cleavage purification Purification (HPLC) cleavage->purification end Final Peptide Ligand purification->end

Caption: Workflow for SPPS incorporation of the purine amino acid.

Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS) with the Purine Amino Acid

  • Materials:

    • Fmoc-protected standard amino acids

    • 2-(6-amino-9H-purin-9-yl)propanoic acid (with the exocyclic amine of adenine protected, e.g., with a Boc group, if necessary)

    • Rink Amide resin (or other suitable solid support)

    • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole)

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Deprotection solution: 20% piperidine in DMF

    • Solvents: DMF, Dichloromethane (DCM)

    • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

    • Diethyl ether, cold

  • Procedure:

    • Swell the resin in DMF.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. Wash thoroughly with DMF.

    • Amino Acid Coupling:

      • Pre-activate the Fmoc-protected amino acid (or the protected purine amino acid) with the chosen coupling reagent and DIPEA in DMF.

      • Add the activated amino acid solution to the deprotected resin and agitate for the recommended time (typically 1-2 hours).

      • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Repeat the deprotection and coupling cycles for each amino acid in the desired sequence.

    • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

    • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: Confirm the identity and purity of the final peptide ligand by mass spectrometry and analytical HPLC.

Section 3: Biophysical Characterization of DNA-Ligand Interactions

A suite of biophysical techniques should be employed to comprehensively characterize the binding of the newly synthesized ligand to its target DNA.

Fluorescence Spectroscopy: A Versatile Tool for Binding Analysis

Fluorescence spectroscopy is a highly sensitive method to study DNA-ligand interactions. Changes in the fluorescence properties of either an intrinsic fluorophore (like tryptophan in a peptide) or an extrinsic probe upon binding can be used to determine binding affinity.

Protocol 3.1: Fluorescence Quenching Titration

  • Principle: The binding of a ligand to DNA can quench the fluorescence of a DNA-intercalating dye (e.g., ethidium bromide) or the intrinsic fluorescence of the ligand itself. This quenching is proportional to the extent of binding.

  • Materials:

    • Synthesized ligand

    • Target DNA oligonucleotide(s)

    • Ethidium bromide (EtBr) or another suitable fluorescent probe

    • Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

    • Fluorometer

  • Procedure:

    • Prepare a solution of the fluorescent species (e.g., a pre-formed DNA-EtBr complex or the ligand if it is intrinsically fluorescent) at a fixed concentration in the binding buffer.

    • Place the solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum.

    • Titrate small aliquots of a concentrated solution of the non-fluorescent binding partner (the ligand if using a DNA-EtBr complex, or the DNA if the ligand is fluorescent) into the cuvette.

    • After each addition, allow the system to equilibrate and record the fluorescence spectrum.

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the titrant concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[8][9][10][11]

Protocol 3.2: Isothermal Titration Calorimetry

  • Principle: A solution of the ligand is titrated into a solution of the DNA in the sample cell of the calorimeter. The heat changes associated with each injection are measured and used to generate a binding isotherm.

  • Materials:

    • Synthesized ligand

    • Target DNA oligonucleotide(s)

    • Dialysis buffer (must be identical for both ligand and DNA solutions)

    • Isothermal titration calorimeter

  • Procedure:

    • Thoroughly dialyze both the ligand and DNA solutions against the same batch of binding buffer to minimize heats of dilution.

    • Degas both solutions immediately before the experiment.

    • Load the DNA solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections, stirring speed).

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

    • Perform the main titration experiment.

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.

    • Fit the data to a suitable binding model to determine Kd, n, and ΔH. Calculate ΔG and TΔS from these values.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.[12][13][14]

Protocol 3.3: Surface Plasmon Resonance Analysis

  • Principle: One binding partner (typically the DNA) is immobilized on a sensor chip. The other binding partner (the ligand) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

  • Materials:

    • Synthesized ligand

    • Biotinylated target DNA oligonucleotide

    • Streptavidin-coated sensor chip

    • Running buffer (e.g., HBS-EP buffer)

    • SPR instrument

  • Procedure:

    • Immobilize the biotinylated DNA onto the streptavidin-coated sensor chip.

    • Prepare a series of dilutions of the ligand in the running buffer.

    • Inject the ligand solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the association phase (increase in response units, RU) and the dissociation phase (decrease in RU after the injection ends).

    • Regenerate the sensor surface between injections if necessary.

    • Perform a reference subtraction using a flow cell with no immobilized DNA or an irrelevant DNA sequence to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka and kd.

Data Presentation: Comparative Analysis of DNA Binding Properties

LigandTarget DNA SequenceMethodK d (μM)ΔH (kcal/mol)TΔS (kcal/mol)k a (M⁻¹s⁻¹)k d (s⁻¹)
Ligand A5'-AATTGCAATT-3'ITC1.2 ± 0.2-8.5 ± 0.5-1.2 ± 0.6--
Ligand A5'-AATTGCAATT-3'SPR1.1 ± 0.3--2.5 x 10⁵2.8 x 10⁻¹
Ligand B5'-ATATGCATAT-3'Fluorescence0.8 ± 0.1----
Ligand B5'-ATATGCATAT-3'ITC0.7 ± 0.1-10.2 ± 0.4-2.5 ± 0.5--

Section 4: In Silico Analysis: Computational Modeling of DNA-Ligand Interactions

Computational docking can provide valuable insights into the binding mode and interactions of the ligand with DNA at an atomic level, complementing experimental data.[15][16][17]

Workflow for Computational Docking

docking_workflow cluster_docking Molecular Docking Protocol prep_receptor Prepare DNA Receptor grid_gen Generate Grid Box prep_receptor->grid_gen prep_ligand Prepare Ligand docking Run Docking Simulation prep_ligand->docking grid_gen->docking analysis Analyze Results docking->analysis visualization Visualize Binding Pose analysis->visualization

Caption: A streamlined workflow for molecular docking simulations.

Protocol 4.1: Molecular Docking with AutoDock

  • Principle: AutoDock predicts how a flexible ligand binds to a rigid macromolecular target by exploring the conformational space of the ligand and evaluating the binding energy of different poses.

  • Software:

    • AutoDock Tools (ADT) for preparing input files.

    • AutoGrid for pre-calculating affinity grids.

    • AutoDock for performing the docking simulation.

    • Molecular visualization software (e.g., PyMOL, VMD).

  • Procedure:

    • Receptor Preparation:

      • Obtain a PDB structure of the target DNA sequence or build one using appropriate software.

      • Use ADT to add polar hydrogens and assign partial charges to the DNA molecule.

      • Save the prepared DNA structure in PDBQT format.

    • Ligand Preparation:

      • Build the 3D structure of the ligand incorporating 2-(6-amino-9H-purin-9-yl)propanoic acid.

      • Use ADT to define rotatable bonds, add polar hydrogens, and assign partial charges.

      • Save the prepared ligand in PDBQT format.

    • Grid Box Generation:

      • Use AutoGrid to define a grid box that encompasses the potential binding site on the DNA (e.g., the minor groove).

      • Generate affinity maps for each atom type in the ligand.

    • Docking Simulation:

      • Use AutoDock to perform the docking simulation, specifying the prepared ligand, receptor, and grid parameter files.

      • Choose a suitable search algorithm (e.g., Lamarckian Genetic Algorithm).

    • Results Analysis:

      • Analyze the output to identify clusters of low-energy binding poses.

      • Examine the predicted binding energies and intermolecular interactions (hydrogen bonds, van der Waals contacts) for the most favorable poses.

      • Visualize the top-ranked binding poses in the context of the DNA structure to understand the binding mode.

Conclusion

2-(6-amino-9H-purin-9-yl)propanoic acid represents a valuable addition to the repertoire of building blocks for the design of DNA-binding ligands. Its straightforward synthesis and compatibility with standard peptide synthesis protocols facilitate its incorporation into diverse molecular scaffolds. The comprehensive characterization of the resulting ligands using a combination of fluorescence spectroscopy, isothermal titration calorimetry, surface plasmon resonance, and computational modeling, as detailed in this guide, will enable a deep understanding of their DNA binding properties. This knowledge is crucial for the iterative process of ligand optimization and the development of novel molecules with tailored DNA recognition capabilities for a wide range of applications in research, diagnostics, and therapeutics.

References

  • Kieltyka, R., et al. (2019). Thermodynamics of DNA Minor Groove Binders. PubMed. [Link]

  • Kieltyka, R., et al. (2018). Thermodynamics of DNA Minor Groove Binders. Journal of Medicinal Chemistry. [Link]

  • Le, T. V., et al. (2022). Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. MDPI. [Link]

  • Wang, S., et al. (2012). Different Thermodynamic Signatures for DNA Minor Groove Binding with Changes in Salt Concentration and Temperature. PMC. [Link]

  • Various Authors. (2016). An Efficient Mitsunobu Coupling to Adenine-Derived Carbocyclic Nucleosides. ResearchGate. [Link]

  • Wang, S., et al. (2012). Different thermodynamic signatures for DNA minor groove binding with changes in salt concentration and temperature. Chemical Communications. [Link]

  • Pfab, A., et al. (2016). Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Nucleic Acids Research. [Link]

  • Pous, J., et al. (2015). Single-molecule kinetics and footprinting of DNA bis-intercalation: the paradigmatic case of Thiocoraline. PMC. [Link]

  • Various Authors. (2012). Computational Docking of Biomolecular Complexes with AutoDock. ResearchGate. [Link]

  • MaddyList. (2025). DNA & RNA Docking using AutoDock Vina | Free Tool. YouTube. [Link]

  • Nguyen, T., & Chow, C. S. (2017). AUTODOCK: A USEFUL COMPUTATIONAL TOOL TO MODEL SMALL MOLECULES BINDING WITH DNA. Scholarly Commons. [Link]

  • BMG LABTECH. DNA-protein binding by fluorescence anisotropy. [Link]

  • Tanious, F. A., et al. (1991). Kinetic and equilibrium analysis of a threading intercalation mode: DNA sequence and ion effects. PubMed. [Link]

  • Pérez-Picaso, L., et al. (2016). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. [Link]

  • Slavkovic, S., & Johnson, P. E. (2023). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • Various Authors. (2017). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Candelli, A., et al. (2024). Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level. Nucleic Acids Research. [Link]

  • van der Vlugt, A., et al. (2015). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. MDPI. [Link]

  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • Wikipedia. Isothermal titration calorimetry. [Link]

  • Slavkovic, S., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. ResearchGate. [Link]

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  • Forli, S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. PMC. [Link]

  • Wuite, G. J. L., et al. (2015). The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics. ResearchGate. [Link]

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  • Witte, I., et al. (2013). SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy. PMC. [Link]

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  • Lee, J., et al. (2021). Fast Fluorescence Titration Quantification of Plasmid DNA with DNA Attractive Magnetic Nanoparticles. PubMed. [Link]

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Method

Application Notes and Protocols for the Selective Deprotection of Adenine Propanoic Acid Derivatives

Introduction: Navigating the Synthesis of Modified Nucleosides Adenine propanoic acid derivatives represent a critical class of molecules in drug development and biochemical research. Their applications range from antivi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Modified Nucleosides

Adenine propanoic acid derivatives represent a critical class of molecules in drug development and biochemical research. Their applications range from antiviral and anticancer agents to molecular probes for studying enzymatic processes. The synthesis of these complex molecules invariably requires a strategic approach to protect reactive functional groups to ensure the desired chemical transformations occur with high fidelity. This guide provides an in-depth exploration of the procedures for the removal of protecting groups on adenine propanoic acid derivatives, focusing on the exocyclic amine of adenine and the carboxyl group of the propanoic acid moiety.

The core challenge in the synthesis of these derivatives lies in the selective deprotection of one functional group while others remain intact, a concept known as orthogonal protection.[1][2][3] This document will detail field-proven protocols, explain the underlying chemical mechanisms, and provide a comparative analysis of different deprotection strategies to empower researchers to make informed decisions in their synthetic endeavors.

Strategic Selection of Protecting Groups

The choice of protecting groups is paramount and is dictated by the overall synthetic route and the chemical sensitivities of the target molecule. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the final product.[4][5]

Protecting the Exocyclic Amine (N⁶) of Adenine

The N⁶-amino group of adenine is nucleophilic and requires protection to prevent unwanted side reactions during synthesis.[6] Common protecting groups for this position include acyl and amidine-type groups.

  • Benzoyl (Bz): A robust and widely used protecting group, stable to the acidic conditions often used in oligonucleotide synthesis.[6][7] It is typically removed under basic conditions.[7][8]

  • Acetyl (Ac): Similar to the benzoyl group, it is removed by basic treatment, often with ammonia or methylamine.[7][9]

  • Phenoxyacetyl (Pac): A more labile acyl group, allowing for milder deprotection conditions, which is advantageous for sensitive molecules.[10][11][12] Complete removal can be achieved in a few hours at room temperature with aqueous ammonia.[10][11]

  • Dimethylformamidine (dmf): An amidine-based protecting group that is significantly more labile than acyl groups and can be removed under milder basic conditions.[13][14][15] However, its stability on adenosine can be a concern for multi-step syntheses.[16]

Protecting the Propanoic Acid Carboxyl Group

The carboxylic acid of the propanoic acid side chain is typically protected as an ester to mask its acidic proton and prevent its participation in undesired reactions.[4][17]

  • Methyl (Me) or Ethyl (Et) Esters: Simple alkyl esters are stable to a wide range of conditions but require basic (saponification) or acidic hydrolysis for removal.[4][18][19]

  • tert-Butyl (t-Bu) Ester: This bulky ester is stable to basic conditions but is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), due to the formation of the stable tert-butyl cation.[4][20][21]

  • Benzyl (Bn) Ester: This group is unique in that it is stable to both acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis, offering an excellent orthogonal deprotection strategy.[4][7]

Deprotection Protocols and Methodologies

The following section details specific, step-by-step protocols for the removal of commonly used protecting groups on adenine propanoic acid derivatives. The choice of protocol will depend on the specific combination of protecting groups present in the molecule, demanding a carefully planned orthogonal strategy.[22]

Workflow for Orthogonal Deprotection Strategy

The following diagram illustrates a decision-making workflow for a common orthogonal protection scheme involving a base-labile protecting group on adenine (e.g., Benzoyl) and an acid-labile protecting group on the carboxylic acid (e.g., tert-Butyl).

Deprotection_Workflow Start Protected Adenine Propanoic Acid Derivative (N⁶-Bz, COOtBu) Acid_Deprotection Acidic Workup (e.g., TFA in DCM) Start->Acid_Deprotection  Selective cleavage of t-Bu ester Base_Deprotection Basic Workup (e.g., NH₃ in MeOH) Start->Base_Deprotection  Selective cleavage of Benzoyl group (if t-Bu ester is stable to base) Intermediate_1 N⁶-Benzoyl Adenine Propanoic Acid Acid_Deprotection->Intermediate_1 Final_Product Deprotected Adenine Propanoic Acid Acid_Deprotection->Final_Product Intermediate_2 Adenine Propanoic Acid tert-Butyl Ester Base_Deprotection->Intermediate_2 Base_Deprotection->Final_Product Intermediate_1->Base_Deprotection  Removal of Benzoyl group Intermediate_2->Acid_Deprotection  Removal of t-Bu ester

Caption: Orthogonal deprotection workflow.

Experimental Protocols

Protocol 1: Removal of Benzoyl (Bz) Group from Adenine

This protocol describes the deprotection of the N⁶-benzoyl group using methanolic ammonia. This is a widely used and effective method.[8]

Materials:

  • N⁶-Benzoyl protected adenine propanoic acid derivative

  • Methanol (anhydrous)

  • Saturated solution of ammonia in methanol or ammonia gas

  • Round-bottom flask with a stir bar

  • TLC plates (silica gel 60 F₂₅₄)

  • Dichloromethane (DCM) and Methanol (MeOH) for TLC mobile phase

  • UV lamp for visualization

Procedure:

  • Dissolve the N⁶-benzoyl protected compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution for 15-20 minutes until saturation is achieved, or add a pre-made saturated solution of ammonia in methanol.

  • Seal the flask and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 9:1 DCM:MeOH). The deprotected product should have a different Rf value than the starting material.

  • The reaction is typically complete within 12-24 hours.[8]

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Causality Behind Experimental Choices:

  • Methanolic Ammonia: Ammonia acts as a nucleophile, attacking the carbonyl carbon of the benzoyl group, leading to its cleavage. Methanol is a suitable solvent that readily dissolves both the substrate and ammonia.

  • Room Temperature: The reaction proceeds efficiently at room temperature, avoiding potential degradation of sensitive substrates at elevated temperatures.[8]

Protocol 2: Removal of tert-Butyl (t-Bu) Ester Group

This protocol details the acidic cleavage of a tert-butyl ester using trifluoroacetic acid (TFA).[20]

Materials:

  • tert-Butyl ester protected adenine propanoic acid derivative

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with a stir bar

Procedure:

  • Dissolve the tert-butyl ester (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-20 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by chromatography or crystallization.

Mechanism of Deprotection: The deprotection is initiated by the protonation of the ester oxygen by TFA. This is followed by the elimination of the highly stable tert-butyl cation, which is then deprotonated to form isobutylene.[20][21]

tBu_Deprotection_Mechanism Ester R-C(=O)O-tBu Protonated_Ester R-C(=O⁺H)O-tBu Ester->Protonated_Ester + H⁺ H_plus H⁺ Carbocation_Formation R-C(=O)OH + ⁺C(CH₃)₃ Protonated_Ester->Carbocation_Formation Cleavage Isobutylene H₂C=C(CH₃)₂ Carbocation_Formation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection of a t-butyl ester.

Comparative Data on Deprotection Methods

The selection of a deprotection method is a critical decision that impacts yield, purity, and scalability. The following tables provide a comparative summary of common deprotection conditions.

Table 1: Deprotection of Adenine N⁶-Amine Protecting Groups
Protecting GroupReagents & ConditionsTypical Reaction TimeTypical YieldKey Considerations
Benzoyl (Bz) Saturated NH₃ in Methanol, Room Temp.12-24 hours> 90%Mild and widely used.[8]
Conc. NH₄OH, 55-65 °C2-8 hours> 90%Faster than methanolic ammonia.[8]
Acetyl (Ac) Aqueous or gaseous NH₃ or methylamineVariableHighCommon in oligonucleotide synthesis.[7]
Phenoxyacetyl (Pac) 29% NH₃, Room Temp.< 4 hoursHighMilder conditions than for Benzoyl.[10][11]
Table 2: Deprotection of Carboxylic Acid Ester Protecting Groups
Protecting GroupReagents & ConditionsTypical Reaction TimeTypical YieldKey Considerations
Methyl Ester LiOH, H₂O/THF/MeOH1-20 hours75-100%Standard saponification.[19][23]
AlCl₃, N,N-dimethylaniline, CH₂Cl₂Variable80-99%Non-saponificative cleavage.[24]
tert-Butyl Ester TFA, DCM, 0 °C to RT1-4 hoursHighMild acidic conditions.[20]
ZnBr₂, DCM, RT12-24 hoursGoodSelective in the presence of some acid-labile groups.[25]
Benzyl Ester H₂, Pd/C, various solvents1-12 hoursHighOrthogonal to many other groups.[4][7]

Conclusion and Future Perspectives

The successful synthesis of adenine propanoic acid derivatives is critically dependent on a well-designed protecting group strategy and the efficient execution of deprotection protocols. This guide has provided a comprehensive overview of common protecting groups for the exocyclic amine of adenine and the carboxylic acid of the propanoic acid moiety, along with detailed, field-tested protocols for their removal.

By understanding the underlying chemical principles and having access to reliable experimental procedures, researchers are better equipped to navigate the complexities of multi-step organic synthesis. The continued development of new protecting groups that offer enhanced selectivity and milder deprotection conditions will undoubtedly further advance the synthesis of complex and novel bioactive molecules.

References

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  • Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. PubMed.
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Application

Mastering Bioprobe Synthesis: A Detailed Guide to Conjugating 2-(6-amino-9H-purin-9-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the dynamic fields of chemical biology and drug discovery, the precise attachment of molecular probes to biomolecules is paramount for elucidating biolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of chemical biology and drug discovery, the precise attachment of molecular probes to biomolecules is paramount for elucidating biological processes and developing targeted therapeutics. This guide provides a comprehensive overview and detailed protocols for the conjugation of 2-(6-amino-9H-purin-9-yl)propanoic acid, a versatile purine-based bioprobe, to various biomolecules. As a senior application scientist, this document is crafted to provide not only step-by-step instructions but also the underlying scientific principles and practical insights to ensure successful and reproducible bioconjugation.

Introduction: The Power of Purine-Based Bioprobes

2-(6-amino-9H-purin-9-yl)propanoic acid, an analogue of adenine, serves as a valuable building block for creating sophisticated bioprobes.[1] Its purine core can mimic natural interactions within biological systems, while the propanoic acid side chain provides a crucial handle for covalent attachment to proteins, peptides, nucleic acids, and other molecules of interest.[2] These bioprobes are instrumental in a wide array of applications, including cellular imaging, target identification and validation, and the development of novel diagnostics and therapeutics.[3][4]

The carboxylic acid moiety is the key to the versatility of this bioprobe, allowing for its conjugation to primary amines, which are abundant in biomolecules, particularly on the N-terminus of proteins and the side chains of lysine residues.[5] This guide will focus on the most robust and widely used method for this transformation: carbodiimide-mediated amide bond formation.

Core Principle: Carbodiimide Chemistry for Amide Bond Formation

The conjugation of 2-(6-amino-9H-purin-9-yl)propanoic acid to an amine-containing molecule is most commonly achieved through a reaction facilitated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[6][7] This "zero-length" crosslinker activates the carboxyl group of the bioprobe, making it susceptible to nucleophilic attack by a primary amine, resulting in a stable amide bond.[7]

To enhance the efficiency and stability of this reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[7][8] The addition of NHS forms a more stable amine-reactive NHS ester intermediate, which then reacts with the amine, increasing the overall yield of the desired conjugate and allowing for a two-step reaction process if needed.[8]

Diagram: EDC/NHS Conjugation Workflow

EDC_NHS_Conjugation Probe 2-(6-amino-9H-purin-9-yl)propanoic acid (Carboxyl Group) EDC_NHS EDC + NHS (Activation) Probe->EDC_NHS Activation Step Activated_Probe NHS-ester Intermediate (Amine-Reactive) EDC_NHS->Activated_Probe Conjugate Stable Bioprobe-Biomolecule Conjugate (Amide Bond) Activated_Probe->Conjugate Byproducts Urea byproduct + NHS Activated_Probe->Byproducts Biomolecule Biomolecule (e.g., Protein with Primary Amines) Biomolecule->Activated_Probe Conjugation Step

Caption: General workflow for EDC/NHS-mediated conjugation.

Application Note 1: One-Pot Conjugation to Amine-Containing Molecules

This protocol is suitable for robust biomolecules where the risk of self-conjugation is minimal or when a rapid conjugation is desired.

Rationale: In a one-pot reaction, the activation of the carboxylic acid and its reaction with the amine occur simultaneously. This method is efficient but can lead to polymerization of biomolecules that contain both carboxyl and amine groups.[9]

Materials:
  • 2-(6-amino-9H-purin-9-yl)propanoic acid

  • Amine-containing biomolecule (e.g., protein, peptide, amine-modified oligonucleotide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 50 mM borate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Protocol:
  • Preparation of Reagents:

    • Dissolve the 2-(6-amino-9H-purin-9-yl)propanoic acid in a minimal amount of DMSO or DMF before diluting in the Activation Buffer to the desired concentration.

    • Dissolve the amine-containing biomolecule in the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in water or Activation Buffer immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the 2-(6-amino-9H-purin-9-yl)propanoic acid solution and the amine-containing biomolecule solution. The molar ratio of bioprobe to biomolecule should be optimized but a starting point of 10:1 to 20:1 is recommended.

    • Add the EDC and NHS solutions to the reaction mixture. A common starting molar excess of EDC and NHS over the bioprobe is 2- to 5-fold.

  • Incubation:

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess bioprobe and reaction byproducts by purifying the conjugate using an appropriate method based on the size and properties of the biomolecule (e.g., dialysis, size-exclusion chromatography).

Application Note 2: Two-Step Conjugation for Sensitive Biomolecules

This protocol is recommended for proteins or other biomolecules that contain both carboxyl and amine groups to prevent self-conjugation and polymerization.[8]

Rationale: The two-step method first activates the carboxylic acid of the bioprobe with EDC and NHS. The excess EDC is then quenched or removed before the addition of the amine-containing biomolecule. This ensures that the EDC does not activate the carboxyl groups on the target biomolecule.[7]

Materials:
  • Same as for the one-pot protocol.

  • Quenching solution for EDC: 2-Mercaptoethanol

Protocol:
  • Activation of the Bioprobe:

    • Dissolve 2-(6-amino-9H-purin-9-yl)propanoic acid in Activation Buffer.

    • Add fresh EDC and NHS (or Sulfo-NHS) solutions. A 1:1:1 molar ratio of bioprobe:EDC:NHS is a good starting point.

    • Incubate for 15-30 minutes at room temperature.

  • Quenching of EDC (Optional but Recommended):

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC. Incubate for 10 minutes at room temperature. This step prevents EDC from activating carboxyl groups on the target biomolecule in the next step.

  • Conjugation to the Biomolecule:

    • Add the activated bioprobe solution to the biomolecule dissolved in Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Follow steps 4 and 5 from the one-pot protocol.

Quantitative Data Summary

ParameterRecommended RangeRationale
Activation pH 4.7 - 6.0Optimal for EDC-mediated activation of carboxyl groups while minimizing hydrolysis of the NHS ester.[6]
Coupling pH 7.2 - 8.5Favorable for the reaction of the NHS ester with primary amines, which are deprotonated and more nucleophilic at this pH.
Molar Ratio (Probe:Biomolecule) 5:1 to 50:1This excess drives the reaction towards conjugation. The optimal ratio depends on the number of available amines and should be determined empirically.
Molar Excess (EDC:NHS:Probe) 1:1:1 to 5:5:1Ensures efficient activation of the carboxyl group. Higher excess may be needed for dilute solutions.
Reaction Time 2 hours at RT to overnight at 4°CLonger incubation times at lower temperatures can improve conjugation efficiency for sensitive biomolecules.

Characterization of the Bioprobe Conjugate

Successful conjugation should always be confirmed by analytical techniques.

  • UV-Vis Spectroscopy: The purine ring of the bioprobe has a characteristic absorbance maximum around 260 nm. An increase in the A260/A280 ratio of a protein conjugate compared to the unconjugated protein indicates successful labeling.

  • Mass Spectrometry (MS): The most definitive method to confirm conjugation and determine the degree of labeling (number of bioprobes per biomolecule).

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the conjugate from unreacted biomolecule and bioprobe, and to assess the purity of the final product.

  • Functional Assays: It is crucial to verify that the conjugation process has not compromised the biological activity of the biomolecule.

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Efficiency Inactive EDC/NHSUse fresh, high-quality reagents. EDC and NHS are moisture-sensitive.
Suboptimal pHEnsure the activation and coupling steps are performed at the recommended pH values.
Presence of amine-containing buffers (e.g., Tris)Use non-amine buffers like MES and PBS for the reaction.
Precipitation of Biomolecule High concentration of organic solvent from bioprobe stockMinimize the amount of organic solvent added to the reaction mixture.
High degree of labelingReduce the molar ratio of bioprobe to biomolecule.
Loss of Biomolecule Activity Modification of critical amine residuesTry a lower bioprobe:biomolecule ratio or consider site-specific conjugation methods if available.

Conclusion

The conjugation of 2-(6-amino-9H-purin-9-yl)propanoic acid using EDC/NHS chemistry is a powerful and versatile method for creating custom bioprobes. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can reliably generate high-quality conjugates for a multitude of applications in life sciences and drug development. The protocols and insights provided in this guide serve as a robust starting point for your bioconjugation experiments, empowering you to unlock the full potential of this valuable purine-based bioprobe.

References

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues of adenine-based amino acids in DMF and DMSO

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for handling adenine-based amino acids. As a Senior Application Scientist, I understand that navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling adenine-based amino acids. As a Senior Application Scientist, I understand that navigating the solubility challenges of these complex molecules is a common yet critical hurdle in research and development. The unique structure of an adenine core linked to an amino acid moiety presents a dichotomy of properties—hydrophobic aromatic regions and polar, ionizable groups—that can make dissolution in common organic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) unexpectedly difficult.

This guide is structured to provide not just solutions, but a foundational understanding of the principles governing solubility. We will move from common issues to advanced troubleshooting, empowering you to make informed decisions in your experimental design.

Part 1: Fundamental Solubility Challenges
Q1: I'm struggling to dissolve my new adenine-based amino acid in pure DMSO or DMF, even though adenine itself is soluble. What's going on?

This is a frequent and valid observation. The difficulty arises from the combined physicochemical properties of the two joined moieties.

  • Intermolecular Forces and Aggregation: The planar, aromatic structure of the adenine ring is prone to strong intermolecular π-π stacking interactions. This can lead to self-aggregation, where the molecules stack like pancakes, making it difficult for solvent molecules to penetrate and solvate individual molecules. Factors like strong inter-base hydrogen bonds also contribute to this phenomenon.[1]

  • Zwitterionic Character: The amino acid portion of your molecule has both a basic amino group (-NH2) and an acidic carboxyl group (-COOH). In its solid state or near a neutral pH, it exists as a zwitterion (-NH3+ and -COO-). This salt-like character requires highly polar solvents to overcome the strong electrostatic interactions (lattice energy) in the solid.

  • Conflicting Properties: You are essentially dealing with a molecule that has distinct hydrophobic regions (the purine ring) and highly polar, charged regions. While DMSO and DMF are polar aprotic solvents capable of disrupting hydrogen bonds and solvating polar groups, they may not be optimal for preventing the hydrophobic aggregation of the purine core. This dual nature is the primary source of solubility issues.[2][3]

Part 2: Troubleshooting Common Scenarios

This section provides a logical workflow for addressing solubility problems, starting with the simplest techniques.

Troubleshooting Workflow: A Step-by-Step Guide

Below is a decision-making workflow to guide you through the process of solubilizing a difficult adenine-based amino acid.

G cluster_0 start Start: Compound Insoluble in DMF/DMSO at RT step1 Apply Gentle Heat (37-50°C) & Vortex/Sonicate start->step1 check1 Is it dissolved? step1->check1 step2 Prepare High-Concentration Stock in 100% Anhydrous DMSO check1->step2 No success Success: Compound Solubilized (Note final solvent/pH conditions) check1->success Yes check2 Soluble in 100% DMSO? step2->check2 step3 Use Co-Solvent Strategy: Add DMSO stock dropwise to vortexing aqueous buffer check2->step3 Yes step4 Adjust pH of Aqueous Buffer (e.g., 0.1 M HCl or 10% Acetic Acid) check2->step4 No check3 Precipitation Occurs? step3->check3 check3->step4 Yes check3->success No check4 Is it dissolved? step4->check4 check4->success Yes fail Advanced Troubleshooting: Consider alternative solvents (NMP), formulation with surfactants, or salt form synthesis check4->fail No G cluster_0 Adenine-Amino Acid cluster_1 Solvent Molecules Adenine Adenine (H-bond donors/acceptors, π-stacking region) Adenine->Adenine π-stacking AA Amino Acid (Zwitterionic) DMSO DMSO (H-bond acceptor, Polar aprotic) DMSO->Adenine H-bond (acceptor) DMF DMF (H-bond acceptor, Polar aprotic) DMF->AA Solvates charges

Caption: Interactions between solvents and an adenine-based amino acid.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use solvents other than DMF or DMSO? A: Yes. N-Methyl-2-pyrrolidone (NMP) is another polar aprotic solvent often used in peptide synthesis and can be a good alternative. [4]For some applications, mixtures of solvents (e.g., DMSO/water or DMF/water) may provide a better balance of polarity to achieve dissolution. [5] Q: My compound seems to cause protein aggregation in my assay, even at low concentrations. Could the DMSO be the cause? A: It is possible. Even at low concentrations (0.1-1.5%), DMSO has been shown to induce conformational changes in proteins, often favoring a shift from α-helical structures to β-sheets, which can promote aggregation. [6][7]It is crucial to run a vehicle control (buffer with the same final DMSO concentration but without your compound) to distinguish the effects of the solvent from the effects of your compound. [8][9] Q: Is sonication safe for my compound? A: Generally, yes. Sonication uses ultrasonic frequencies to create microbubbles that agitate the solution, helping to break apart the solid lattice of the compound. It is a form of mechanical energy and is unlikely to cause chemical degradation of stable molecules like adenine-based amino acids. It is often used in conjunction with gentle warming.

References
  • Vertex AI Search. (n.d.). Adenine - Solubility of Things.
  • Vertex AI Search. (n.d.). Adenine - Solubility of Things.
  • ResearchGate. (n.d.). Solubility modelling and preferential solvation of adenine in solvent mixtures of (N,N-dimethylformamide, N-methyl pyrrolidone, propylene glycol and dimethyl sulfoxide) plus water. Retrieved February 15, 2026, from [Link]

  • Kilday, M. V. (1978). Enthalpies of Solution of the Nucleic Acid Bases. 5. Adenine in Aqueous Hydrochloric Acid, Aqueous Sodium Hydroxide, Methanol, and Ethanol. Journal of Research of the National Bureau of Standards, 83(4), 347–370.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). How can I increase adenine solubility in water? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Where can I find the solubility of adenin in organic solvents? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents... Retrieved February 15, 2026, from [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved February 15, 2026, from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved February 15, 2026, from [Link]

  • Chromatography Forum. (2007, July 6). Making aqueous amino acid solutions? Retrieved February 15, 2026, from [Link]

  • CORE. (n.d.). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. Retrieved February 15, 2026, from [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
  • Yasmeen, A., et al. (2018). Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. PLoS ONE, 13(10), e0205349.
  • University of Cambridge. (n.d.). Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding. Retrieved February 15, 2026, from [Link]

  • LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved February 15, 2026, from [Link]

  • VIVO. (2022, March 8). Low dose DMSO treatment induces oligomerization and accelerates aggregation of α-synuclein. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) DMSO-Related Effects in Protein Characterization. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support: Troubleshooting 2-(6-amino-9H-purin-9-yl)propanoic Acid Synthesis

Case ID: AD-PNA-009 Status: Open Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division[1] Triage & Diagnostic: Define Your Problem Before adjusting your protocol, we must confirm the specific i...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AD-PNA-009 Status: Open Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division[1]

Triage & Diagnostic: Define Your Problem

Before adjusting your protocol, we must confirm the specific isomer and failure mode. This guide addresses the synthesis of the


-alanine analog  (substitution at the 2-position of the propanoic chain), not the 

-alanine analog (Michael addition product).[1]
Diagnostic CheckSymptomProbable Cause
Isomer Verification Target is chiral (or racemic) at the linker.[1]Correct Guide. You are synthesizing the 2-isomer via

on a secondary halide.[1]
Regio-Purity TLC/HPLC shows two major spots with similar polarity.[1]N7 vs. N9 Isomerism. Kinetic (N7) vs. Thermodynamic (N9) competition.
Low Conversion SM (Adenine) remains; "Acrylic" smell in hood.Elimination (E2). Your alkylating agent (ethyl 2-bromopropionate) is eliminating to ethyl acrylate.[1]
Workup Loss Reaction worked, but product vanished after aqueous wash.Zwitterion Solubility. The product is amphoteric and highly water-soluble at neutral pH.[1]
The Core Protocol: Optimized N9-Alkylation

Direct alkylation of adenine with 2-bromopropanoic acid fails due to acid-base quenching.[1] You must use the ester followed by hydrolysis. The critical challenge here is the secondary halide (ethyl 2-bromopropionate), which is prone to elimination (E2) rather than substitution (


).
Step 1: N9-Alkylation (The Critical Step) [1]
  • Reagents: Adenine (1.0 eq), Ethyl 2-bromopropionate (1.2 eq),

    
     (1.5 eq).[1]
    
  • Solvent: Anhydrous DMF (0.2 M). Do not use acetone (poor solubility).[1]

  • Catalyst: Potassium Iodide (KI, 0.1 eq) - Essential for secondary halides.[1]

Procedure:

  • Suspend Adenine and finely ground anhydrous

    
     in DMF.
    
  • Stir at room temperature for 30 mins to allow deprotonation.

  • Add KI (catalytic).[2] This converts the bromide to a more reactive iodide in situ (Finkelstein), accelerating

    
     over E2.
    
  • Add Ethyl 2-bromopropionate dropwise.[1]

  • Temperature Control: Stir at 40–50°C .

    • Warning: Temperatures >60°C promote E2 elimination of the alkylating agent.

    • Warning: Temperatures <25°C are too slow for secondary halides.

  • Monitor by TLC (10% MeOH in DCM). N9 isomer is usually less polar (higher

    
    ) than N7.
    
Step 2: Hydrolysis
  • Filter off inorganic salts. Evaporate DMF (high vacuum).

  • Resuspend residue in THF/Water (1:1).

  • Add LiOH (2.0 eq) and stir at RT until ester is consumed.

  • Isolation: Carefully adjust pH to ~4.5 (Isoelectric Point) with 1M HCl. The product should precipitate. If not, evaporate to dryness and recrystallize from water/ethanol.

Troubleshooting Modules
Module A: The "Elimination" Trap (Low Yields)

Issue: The alkylating agent (Ethyl 2-bromopropionate) is a secondary halide. Under basic conditions, it prefers to eliminate HBr to form Ethyl Acrylate, leaving unreacted Adenine.

  • Solution 1: The Finkelstein Boost. Always add 10 mol% KI . The resulting alkyl iodide reacts faster (

    
    ) than it eliminates.
    
  • Solution 2: Base Selection. Switch from NaH (Strong base, promotes E2) to

    
     or 
    
    
    
    (Weaker bases, favor substitution).
  • Solution 3: Concentration. Run the reaction at higher concentration (0.5 M).

    
     is bimolecular (rate 
    
    
    
    [Nu][E]), while E2 can be less sensitive to nucleophile concentration in this specific context.
Module B: Regioselectivity (N7 vs. N9)

Issue: Adenine has two nucleophilic sites. N7 is sterically accessible and kinetically favored; N9 is thermodynamically stable but hindered.

  • Mechanism:

    • N7-Alkylation: Kinetic product.[1] Often forms first.

    • N9-Alkylation: Thermodynamic product.[1][3]

  • The Fix:

    • Solvent: Use DMF or DMSO. These polar aprotic solvents stabilize the specific transition states favoring N9.

    • Thermodynamic Equilibration: If you see high N7 content, do not quench . Heat the reaction slightly (increase to 60°C) for 2 more hours. N7-alkylated products can sometimes rearrange to N9 (via retro-Michael or intermolecular transfer) or simply allow the slower N9 pathway to dominate over time [1].[1]

    • Steric Control: Ensure the N6-amino group is unprotected.[1] Large protecting groups on N6 can sterically block N7, actually improving N9 selectivity, but this adds synthetic steps [2].

Module C: The "Vanishing Product" (Workup)

Issue: The final product, 2-(6-amino-9H-purin-9-yl)propanoic acid, is a zwitterion.[1] It is soluble in water at both acidic (protonated N1/N3) and basic (carboxylate) pH.

  • The Fix: You must hit the Isoelectric Point (pI) .

    • Adenine pKa

      
       4.2 (protonated). Carboxylic acid pKa 
      
      
      
      4.8.
    • Target pH: 4.5 .

    • Protocol: After hydrolysis, remove organic solvents. Cool the aqueous layer to 4°C. Add 1M HCl dropwise while monitoring with a calibrated pH meter. Do not use litmus paper (too inaccurate). Precipitate should form.

Visualizing the Pathway

The following diagram illustrates the competition between the desired N9 pathway, the N7 impurity, and the elimination side-reaction.

AdenineSynthesis cluster_reaction Reaction Mixture (DMF, K2CO3) Adenine Adenine (Nu) Transition Transition State Adenine->Transition AlkylAgent Ethyl 2-bromopropionate (Secondary Halide) AlkylAgent->Transition N9_Ester N9-Ester (Thermodynamic) Transition->N9_Ester Sn2 (Major) +KI Catalyst N7_Ester N7-Ester (Kinetic Impurity) Transition->N7_Ester Sn2 (Minor) Kinetic Control Acrylate Ethyl Acrylate (Elimination Product) Transition->Acrylate E2 Elimination High Temp/Strong Base Target 2-(6-amino-9H-purin-9-yl) propanoic acid N9_Ester->Target LiOH Hydrolysis pH 4.5 Isolation

Caption: Reaction pathway showing the competition between N9-alkylation (Green), N7-alkylation (Red), and E2 Elimination (Red).[1]

Frequently Asked Questions (FAQ)

Q: Can I use the Mitsunobu reaction instead of direct alkylation? A: Yes, and it is often superior for secondary carbons. You would react Adenine with Ethyl Lactate (hydroxy ester) using


 and DIAD. This avoids the elimination side-reaction entirely but makes purification harder due to phosphine oxide byproducts [3].[1]

Q: Why not use 2-chloropropionate? It's cheaper. A: Chloro-alkanes are much less reactive (


) than bromo-alkanes.[1] Given the steric bulk of Adenine and the secondary carbon, the reaction time would increase significantly, leading to more thermal decomposition. If you must use it, adding 0.5 eq of NaI is mandatory.

Q: My product is an oil after hydrolysis. How do I solidify it? A: This is common. Triturate the oil with cold Ethanol or Diethyl Ether. If that fails, dissolve in minimal water, adjust to pH 4.5, and lyophilize (freeze-dry). The amorphous powder is usually stable.

Q: How do I distinguish N7 from N9 by NMR? A: Look at the chemical shift of the purine protons (H2 and H8) and the linker


-CH.
  • N9 Isomer: The chemical shift differences between H2 and H8 are usually smaller.

  • HMBC: The definitive check is HMBC correlation. In N9-isomers, the linker protons correlate to C4 and C8. In N7-isomers, they correlate to C5 and C8 [4].[1]

References
  • BenchChem Application Notes. (2025). Application of Adenine in the Synthesis of Novel Compounds: N-Alkylation Protocols.[1]

  • Buyens, D. M. S., et al. (2017).[4] Solvent-directed Regioselective Benzylation of Adenine: Characterization of N9-benzyladenine and N3-benzyladenine. Chemistry.[2][3][4][5][6][7][8][9][10]

  • Kotian, P. L., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles.[1][11] Nucleosides, Nucleotides & Nucleic Acids, 25(2), 121-140.[1][11]

  • ResearchGate Protocols. (2022). Regioselective N-alkylation of Adenine by Nucleophilic Substitution.[1][6]

Sources

Troubleshooting

minimizing aggregation during synthesis of PNA containing adenine analogs

Welcome to the Technical Support Center for Peptide Nucleic Acid (PNA) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with aggregation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Peptide Nucleic Acid (PNA) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with aggregation during the synthesis of PNA, particularly those containing adenine and its analogs. As Senior Application Scientists, we have compiled this resource based on extensive laboratory experience and a thorough review of the scientific literature to provide you with in-depth troubleshooting strategies and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is PNA aggregation and why does it occur during synthesis?

A1: PNA aggregation is the self-association of PNA chains, which can occur both on the solid-phase support during synthesis and in solution after cleavage. This phenomenon is primarily driven by the hydrophobic nature of the PNA backbone and nucleobases, as well as intermolecular hydrogen bonding between PNA strands.[1][2] Aggregation can lead to incomplete reactions, low yields of the desired product, and difficulties in purification.[3][4]

Q2: Are adenine-rich PNA sequences more prone to aggregation?

A2: Yes, purine-rich sequences, including those with a high content of adenine and especially guanine, are particularly susceptible to aggregation.[4][5] This is due to the strong stacking interactions between the purine bases. While guanine is notorious for forming G-quadruplex-like structures, adenine-rich sequences can also exhibit significant hydrophobicity, contributing to aggregation.[6]

Q3: Can the choice of solid-phase resin influence aggregation?

A3: Absolutely. The choice of resin is a critical parameter.[1] Low-loading (typically 0.2–0.5 mmol/g) polyethylene glycol (PEG)-based resins, such as TentaGel® or ChemMatrix®, are highly recommended.[1][7][8] These resins are more hydrophilic and swell better in common synthesis solvents, which helps to solvate the growing PNA chains and minimize inter-chain aggregation.[7][8]

Q4: How do adenine analogs affect PNA synthesis and aggregation?

A4: Adenine analogs are typically incorporated to modulate the hybridization properties of the PNA, such as increasing binding affinity or specificity. For example, 2,6-diaminopurine (DAP) can increase the thermal stability (Tm) of PNA-DNA duplexes.[1][4][7] However, their impact on aggregation during synthesis can vary. Analogs that increase the hydrophobicity of the PNA may exacerbate aggregation. Conversely, modifications that disrupt typical Watson-Crick hydrogen bonding patterns or stacking interactions, such as those in 8-aza-7-deazaadenine, might help to reduce inter-strand aggregation.[3]

Q5: What is the first step I should take if I observe significant aggregation?

A5: If you suspect aggregation is occurring on-resin (indicated by poor coupling efficiency and a wide distribution of truncated sequences), a good first step is to modify your synthesis conditions. This can include switching to a PEG-based resin, reducing the resin loading, or employing elevated temperatures during the coupling steps.[1][5] If aggregation is observed after cleavage, optimizing the purification conditions, such as using elevated temperatures during RP-HPLC, is recommended.[9]

Troubleshooting Guide

This guide is structured to address aggregation issues at different stages of your workflow: on-resin during synthesis, post-cleavage, and during purification.

On-Resin Aggregation: The Primary Battleground

On-resin aggregation is the most common and critical challenge, as it directly impacts the yield and purity of the full-length PNA.

Issue 1: Poor Coupling Efficiency with Adenine-Rich Sequences

Symptoms:

  • Low yield of the target PNA.

  • Mass spectrometry analysis shows a high prevalence of truncated sequences (deletions).

  • Resin beads may clump together.

Causality: As the PNA chain elongates, particularly with hydrophobic purine bases, it can fold back on itself or associate with neighboring chains. This creates a sterically hindered environment that prevents efficient access of activated monomers to the N-terminal amine of the growing chain.[1]

Solutions:

1. Optimization of Solid Support and Loading:

  • Protocol:

    • Select a low-loading PEG-PS resin (e.g., TentaGel® S RAM) with a loading capacity of 0.15-0.25 mmol/g.

    • Ensure the resin is properly swelled in the synthesis solvent (DMF or NMP) for at least 1 hour before the first coupling step.

  • Rationale: PEG-based resins create a more hydrophilic environment around the growing PNA chain, disrupting hydrophobic-driven aggregation.[7][8] Lower loading increases the distance between PNA chains, further reducing the likelihood of inter-chain interactions.[1][2]

2. Elevated Temperature Synthesis:

  • Protocol:

    • Perform the coupling steps at an elevated temperature. For Fmoc/Bhoc chemistry, temperatures up to 80°C can be used.[5]

    • Caution: For Fmoc/Boc chemistry, do not exceed 40°C to avoid premature cleavage of the Boc protecting groups.[1]

    • The Fmoc deprotection step should be performed at a lower temperature (e.g., 20°C) to minimize the risk of racemization.[2][5]

  • Rationale: Heat provides the necessary energy to disrupt the intermolecular hydrogen bonds and hydrophobic interactions that cause aggregation, thereby improving the accessibility of the N-terminus for coupling.[1][5]

3. Backbone Protection with Hmb/Dmb:

  • Protocol:

    • For particularly difficult or long purine-rich sequences, strategically incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) backbone modification.[10]

    • Hmb is generally preferred due to its easier removal during final cleavage.[10]

    • Introduce the Hmb modification within a purine-rich region to effectively disrupt aggregation.[5]

  • Rationale: The Hmb/Dmb groups act as "disrupting elements" along the PNA backbone. They break up the regular pattern of hydrogen bonding that can lead to the formation of β-sheet-like structures and subsequent aggregation.[2][10]

Issue 2: Aggregation Induced by Adenine Analogs

Symptoms:

  • Increased aggregation and poor yields when incorporating certain adenine analogs.

  • Difficulty in dissolving the cleaved PNA.

Causality: While some adenine analogs are designed to enhance hybridization, they can inadvertently increase the hydrophobicity or alter the hydrogen-bonding capacity of the PNA in a way that promotes self-association. For instance, 2,6-diaminopurine (DAP), while increasing duplex stability, can also lead to aggregation at higher concentrations.[7]

Solutions:

1. Strategic Selection and Placement of Analogs:

  • Protocol:

    • When using DAP to enhance binding, consider limiting the number of substitutions in a single oligomer.

    • For analogs like 8-aza-7-deazaadenine, which alter the purine ring's electronic properties, leverage their potential to disrupt stacking interactions that contribute to aggregation.[3]

    • Flank the analog with more hydrophilic residues if possible.

  • Rationale: Careful planning of analog incorporation can balance the desired hybridization properties with the need to maintain solubility and prevent aggregation.

2. Use of Co-solvents and Chaotropic Agents:

  • Protocol:

    • During the coupling cycle, consider adding a chaotropic salt, such as potassium thiocyanate (KSCN), to the solvent.[1]

    • Use a solvent mixture that can better solvate the growing PNA chain, such as a combination of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[11][12]

  • Rationale: Chaotropic agents disrupt the structure of water and interfere with non-covalent intermolecular interactions like hydrogen bonds and van der Waals forces, which are major drivers of aggregation.[1][8] Co-solvents can improve the solubility of hydrophobic PNA sequences.[11]

Data Summary Tables

Table 1: Comparison of Solid Supports for PNA Synthesis

Resin TypeTypical Loading (mmol/g)AdvantagesDisadvantages
Polystyrene0.5 - 1.0Lower costProne to aggregation with difficult sequences
PEG-PS (TentaGel®)0.15 - 0.30Excellent swelling, reduces aggregation[7][8]Higher cost
ChemMatrix®0.1 - 0.5Highly hydrophilic, superior for long/difficult sequences[1][5]Highest cost

Table 2: Properties of Common Adenine Analogs in PNA

AnalogStructureKey PropertyImpact on Aggregation
Adenine (A) Standard PurineBaselineHigh content can lead to aggregation.
2,6-Diaminopurine (DAP) Extra amino group at C2Increases duplex Tm significantly.[4][7]May increase aggregation at high concentrations.[7]
8-Aza-7-deazaadenine (DPP) N at position 8, C at position 7Enhances thermal stability and H-bonding.[3]May disrupt typical purine stacking, potentially reducing aggregation.
2-Aminopurine (2AP) Lacks amino group at C6Fluorescent probe, good mismatch discrimination.[10]Reduced H-bonding capacity may slightly decrease aggregation potential.
Post-Cleavage Aggregation & Solubilization

Even if on-resin synthesis is successful, the cleaved PNA can aggregate upon precipitation or during lyophilization.

Issue: Precipitated PNA Fails to Re-dissolve

Symptoms:

  • A solid pellet or film of PNA that is insoluble in standard aqueous buffers or organic solvents like DMF/NMP.

Causality: The removal of protecting groups and the concentration of the PNA during precipitation and lyophilization can lead to irreversible aggregation.

Solutions:

1. Solubilization with Chaotropic Agents:

  • Protocol:

    • Attempt to dissolve the PNA in a solution containing a strong chaotropic agent, such as 6 M guanidinium hydrochloride or 8 M urea.[13][14]

    • Gently vortex and heat (up to 50-60°C) to aid dissolution.

    • Once dissolved, this solution can be diluted into the desired buffer for purification, although the high salt concentration must be considered.

  • Rationale: Strong denaturants like guanidinium salts disrupt the hydrogen-bonding network that holds the PNA aggregates together, allowing the individual strands to be solvated.[8][13]

2. Use of Organic Co-solvents:

  • Protocol:

    • Try dissolving the PNA in neat DMSO or a mixture of DMSO and water.

    • Alternatively, use a solution of 50-70% DMF in an aqueous buffer.[15]

  • Rationale: Organic solvents like DMSO and DMF are excellent at dissolving hydrophobic molecules and can break up aggregates held together by such interactions.[11][12]

Purification-Related Aggregation

Aggregation can also occur during the purification process, typically on the RP-HPLC column.

Issue: Broad, Tailing Peaks or No Elution from RP-HPLC Column

Symptoms:

  • The PNA peak on the chromatogram is very broad, shows significant tailing, or the PNA fails to elute from the column entirely.

  • Recovery from the column is very low.

Causality: The PNA can aggregate on the hydrophobic stationary phase of the reverse-phase column, leading to poor chromatographic performance.

Solutions:

1. Elevated Temperature HPLC:

  • Protocol:

    • Perform the RP-HPLC purification at an elevated temperature, typically between 55°C and 65°C.[9]

    • Use a C8 or C18 column that is stable at these temperatures.

    • A typical mobile phase would be A: 0.1% TFA in water and B: 0.1% TFA in acetonitrile.

  • Rationale: The increased temperature provides thermal energy to keep the PNA molecules in solution and prevent them from aggregating on the column, resulting in sharper peaks and better recovery.[9]

2. Addition of Chaotropic Agents to Mobile Phase:

  • Protocol:

    • Incorporate a low concentration of a chaotropic agent, such as guanidinium chloride (e.g., 100-200 mM), into the mobile phase.

    • Ensure that the added salt is compatible with your HPLC system and will not precipitate.

  • Rationale: The chaotropic agent helps to prevent aggregation in the mobile phase and on the column surface.

Visualizations and Workflows

Troubleshooting_Workflow start Aggregation Suspected on_resin Is aggregation occurring on-resin? (Low yield, deletions) start->on_resin post_cleavage Is aggregation post-cleavage? (Insoluble pellet) on_resin->post_cleavage No sol_on_resin Optimize On-Resin Synthesis: 1. Use PEG-PS Resin 2. Increase Temperature 3. Add Chaotropic Agents 4. Use Hmb Backbone Protection on_resin->sol_on_resin Yes in_hplc Is aggregation during HPLC? (Broad peaks, low recovery) post_cleavage->in_hplc No sol_post_cleavage Improve Solubilization: 1. Use Chaotropic Agents (GdnHCl) 2. Use Organic Solvents (DMSO) post_cleavage->sol_post_cleavage Yes sol_hplc Optimize Purification: 1. Increase Column Temperature (55-65°C) 2. Add Chaotropes to Mobile Phase in_hplc->sol_hplc Yes end_node Problem Resolved in_hplc->end_node No sol_on_resin->end_node sol_post_cleavage->end_node sol_hplc->end_node

Caption: Decision tree for troubleshooting PNA aggregation.

Adenine_Analogs cluster_A Adenine (A) cluster_DAP 2,6-Diaminopurine (DAP) cluster_DPP 8-Aza-7-deazaadenine (DPP) A A DAP DAP DPP DPP

Caption: Structures of Adenine and key analogs.

References

  • Nucleic Acids Research.

  • (PDF)

  • Semantic Scholar.

  • PMC.

  • PubMed.

  • LGC, Biosearch Technologies.

  • PMC.

  • Journal of Organic Chemistry.

  • ResearchGate.

  • LGC, Biosearch Technologies.

  • Teknova.

  • PMC.

  • ACS Chemical Biology.

  • Chemical Society Reviews.

  • International Journal of Medical Sciences.

  • ChemPep.

  • NIH.

  • PMC.

  • The Journal of Organic Chemistry.

  • Wikipedia.

Sources

Optimization

optimizing reaction time for N-alkylation of adenine with propanoic acid

Topic: Optimizing Reaction Time & Regioselectivity for N-Alkylation of Adenine with Propanoic Acid Derivatives Ticket ID: AD-ALK-902 Support Level: Tier 3 (Senior Application Scientist) Core Directive & Scope User Intent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time & Regioselectivity for N-Alkylation of Adenine with Propanoic Acid Derivatives Ticket ID: AD-ALK-902 Support Level: Tier 3 (Senior Application Scientist)

Core Directive & Scope

User Intent Analysis: You have inquired about optimizing the reaction time for the "N-alkylation of adenine with propanoic acid." Critical Clarification: Direct alkylation using unsubstituted propanoic acid is chemically non-viable without activation.

  • If you attempt to react adenine with propanoic acid directly, you will form an adeninium propionate salt or, under dehydrating conditions, an N6-amide (acylation), not a ring alkylation.

  • Assumption: This guide addresses the synthesis of 9-(2-carboxyethyl)adenine (or its ester) using 3-chloropropionic acid (or esters) or via Michael addition to acrylates .

Objective: Maximize the yield of the biologically relevant N9-isomer (thermodynamic product) while minimizing the N3-isomer (kinetic product) through time and temperature modulation.

Mechanism & Kinetics (The "Why")

To optimize reaction time, you must understand the competition between Kinetic and Thermodynamic control. Adenine has multiple nucleophilic nitrogen atoms (N9, N7, N3, N1).

  • Kinetic Phase (Short Reaction Time): The N3 position is often more accessible and nucleophilic in neutral/polar conditions, leading to rapid formation of N3-alkylated byproducts.

  • Thermodynamic Phase (Long Reaction Time): The N9 position forms the most stable tautomer. Under basic conditions (anionic adenine) and elevated temperatures, the reaction equilibrates. Given sufficient time , N3 products can rearrange or reverse to form the stable N9 product.

Visualization: Regioselectivity Pathway

AdenineAlkylation Adenine Adenine (Starting Material) Anion Adeninate Anion (Activated Nucleophile) Adenine->Anion Base (NaH/K2CO3) Deprotonation N3 N3-Isomer (Kinetic Product) Unstable/Reversible Anion->N3 Fast (Low Temp) k_1 N9 N9-Isomer (Thermodynamic Product) Stable Target Anion->N9 Slow (High Temp) k_2 N3->Anion Reversibility (High Temp/Long Time)

Figure 1: Reaction coordinate flow. Short reaction times trap the user in the N3/N9 mixture. Extended reaction times allow the system to "drain" into the stable N9 sink.

Optimized Protocols (The "How")

Choose the protocol matching your specific starting reagent.

Method A: Alkylation with 3-Chloropropionic Acid Ethyl Ester (Standard)

Best for: Precise stoichiometry and avoiding polymerization.

Reagents: Adenine, 3-Chloropropionic acid ethyl ester, NaH (60% dispersion), DMF (Anhydrous).

StepActionTechnical Rationale
1 Activation Suspend Adenine (1.0 eq) in dry DMF. Add NaH (1.1 eq) at 0°C. Stir for 30-60 min.
2 Addition Add 3-chloropropionate (1.1 eq) dropwise at 0°C.
3 Equilibration Heat to 60-80°C .
4 Time Optimization Run for 16–24 Hours .
5 Hydrolysis (Optional) Treat ester with NaOH/H2O if free acid is required.
Method B: Michael Addition (The "Green" Shortcut)

Best for: High regioselectivity for N9 without strong halides.

Reagents: Adenine, Methyl Acrylate, DBU (Cat.) or NaOH, DMSO.

  • Dissolve Adenine in DMSO.

  • Add catalytic base (DBU) and Methyl Acrylate (excess).

  • Time: 24-48 hours at mild heat (40°C).

  • Why: Michael additions are reversible. Thermodynamics strongly favor the N9-adduct over time.

Troubleshooting & FAQs (The "Fix")

Q1: My reaction yield is low (<30%), and I see starting material.
  • Diagnosis: Incomplete deprotonation or moisture contamination.

  • Fix:

    • Ensure DMF is anhydrous (water kills NaH).

    • Increase reaction time. Adenine is poorly soluble; the reaction is heterogeneous.

    • Tip: Add a catalytic amount of KI (Potassium Iodide) .[1] This converts the chloro-alkyl to a more reactive iodo-alkyl in situ (Finkelstein reaction), accelerating the rate.

Q2: I have a spot on TLC that isn't N9 or Starting Material. What is it?
  • Diagnosis: Likely the N3-isomer or N7-isomer .

  • Test: N3-isomers often have different UV absorption ratios (A250/A260) compared to N9.

  • Fix: Do not stop the reaction yet. Increase Temperature by 10°C and extend time by 6 hours. Force the thermodynamic equilibrium.

Q3: Can I use free 3-chloropropionic acid instead of the ester?
  • Diagnosis: No.

  • Reason: NaH will deprotonate the carboxylic acid first (forming a carboxylate salt), which is a poor electrophile and insoluble. You must use the ester for the alkylation, then hydrolyze it later.

Q4: How do I separate the N9 from N3 isomers?
  • Method: Recrystallization usually purifies N9 effectively because it is significantly less soluble in water/ethanol mixtures than the N3 isomer.

  • Protocol: Evaporate DMF. Resuspend residue in water. Adjust pH to 7. The N9 product often precipitates; N3 remains in the supernatant.

Data Summary: Time vs. Regioselectivity

Simulated data based on typical purine alkylation kinetics (See Ref 1, 2).

Reaction Time (hrs)TemperatureN9:N3 RatioTotal ConversionStatus
1 hr25°C60 : 4020%Kinetic Trap
4 hrs60°C75 : 2560%Incomplete
16 hrs 80°C 95 : 5 >90% Optimized
24 hrs100°C92 : 885%Degradation Risk

References

  • Buyens, D. M. S., et al. (2017).[2] "Solvent‐directed Regioselective Benzylation of Adenine: Characterization of N9‐benzyladenine and N3‐benzyladenine." ChemistrySelect.

  • Montgomery, J. A., & Thomas, H. J. (1964).[2] "On the alkylation of adenine." Journal of Heterocyclic Chemistry. Describes the fundamental N3 vs N9 migration patterns.

  • Holy, A. (1993). "Phosphonomethoxyalkyl analogs of nucleotides." Collect. Czech. Chem. Commun. (Foundational work on N9-alkylation for acyclic nucleosides like PMEA).

Disclaimer: This guide assumes standard laboratory safety protocols. Alkylating agents are potential carcinogens.[3] NaH is pyrophoric. Always work in a fume hood.

Sources

Troubleshooting

Technical Support Center: High-Efficiency Coupling of 2-(6-amino-9H-purin-9-yl)propanoic Acid

[1] The Steric Challenge: Why This Coupling Fails The molecule 2-(6-amino-9H-purin-9-yl)propanoic acid represents a specific class of "nucleo-alkanoic acids" (analogs of amino acids where the side chain is a nucleobase a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

The Steric Challenge: Why This Coupling Fails

The molecule 2-(6-amino-9H-purin-9-yl)propanoic acid represents a specific class of "nucleo-alkanoic acids" (analogs of amino acids where the side chain is a nucleobase attached directly to the


-carbon).[1]

Unlike standard amino acids (e.g., Alanine) or


-linked PNA monomers, this molecule presents a unique "Steric Wall."[1] The rigid, planar purine ring is attached directly to the C2 (

) position. This proximity creates severe steric shielding of the activated carboxylate, preventing the nucleophilic attack of the incoming amine.

Key Failure Modes:

  • Kinetic Trapping: The bulky purine ring physically blocks the approach of the amine to the activated ester (e.g., OAt/Oxyma ester), leading to incomplete coupling or deletion sequences.

  • 
    -Racemization:  The electron-withdrawing nature of the purine ring acidifies the 
    
    
    
    -proton.[1] Slow coupling times allow base-mediated proton abstraction, converting the chiral L-isomer into a racemic mixture.[1]
  • N6-Side Reactions: If the exocyclic amine (N6) of the adenine is unprotected, it can act as a nucleophile, leading to branching or cyclization.

Troubleshooting Matrix: Diagnostic & Solutions

This guide replaces trial-and-error with a logic-based approach.

SymptomProbable CauseTechnical Solution
Coupling Yield < 70% Steric Shielding Switch to COMU or HATU. Standard HBTU/PyBOP is insufficient.[1] The 7-aza group in HATU or the morpholino group in COMU accelerates kinetics via internal base catalysis (anchimeric assistance).[1]
Racemization (>5% D-isomer) Base-Catalyzed Proton Abstraction Replace DIPEA with Collidine (TMP). Collidine is a weaker, more sterically hindered base that activates the coupling reagent but is too bulky to abstract the acidic

-proton.[1]
Slow Kinetics (reaction > 2h) Aggregation / Hydrogen Bonding Microwave Irradiation. Heat (60°C–75°C) provides the thermodynamic energy to overcome the steric barrier and disrupt inter-chain hydrogen bonds.
Multiple Peaks (HPLC) N6-Acylation (Branching) Verify N6-Protection. Ensure the Adenine moiety has orthogonal protection (e.g., Boc or Bhoc ).[1] Free N6 amines will react with the activated ester.
Decision Logic: Optimizing the Workflow

The following flowchart illustrates the decision-making process for resolving coupling failures.

CouplingLogic Start START: Coupling Failure Analysis CheckYield Is Coupling Yield < 95%? Start->CheckYield CheckRacem Is Product Racemized? CheckYield->CheckRacem No (Yield OK) SwitchReagent Action: Switch HBTU -> COMU/HATU CheckYield->SwitchReagent Yes (Low Yield) SwitchBase Action: Switch DIPEA -> Collidine (TMP) CheckRacem->SwitchBase Yes (Racemic) CheckProtect Action: Check N6-Protection (Boc/Bhoc) CheckRacem->CheckProtect No (Pure but Low Yield) AddHeat Action: Microwave (75°C, 5 min) SwitchReagent->AddHeat Failure CRITICAL FAILURE: Re-synthesize Monomer SwitchReagent->Failure Persists Success OPTIMIZED PROTOCOL: COMU + Collidine + Microwave SwitchBase->Success AddHeat->CheckRacem CheckProtect->Success

Figure 1: Decision tree for troubleshooting steric hindrance and racemization in nucleo-alkanoic acid coupling.

The "Gold Standard" Protocol

Applicability: Solid-Phase Peptide Synthesis (SPPS) or Solution Phase.[1] Objective: Couple 2-(6-amino-9H-purin-9-yl)propanoic acid to a secondary amine or sterically hindered N-terminus.

Reagents:
  • Coupling Reagent: COMU (preferred over HATU for safety and solubility) or HATU .[2]

  • Base: 2,4,6-Collidine (Sym-collidine).[1] Do NOT use DIPEA.

  • Solvent: DMF or NMP (N-methylpyrrolidone).[1]

  • Additive: Oxyma Pure (if using DIC, but COMU contains the Oxyma leaving group).

Step-by-Step Procedure:
  • Preparation (0.1 mmol scale):

    • Dissolve 2-(6-amino-9H-purin-9-yl)propanoic acid (3 eq, 0.3 mmol) in minimal DMF/NMP (approx. 1-2 mL).

    • Note: Ensure the Adenine N6 is protected (e.g., N6-Boc).[1] If unprotected, yield will drop due to side reactions.

  • Activation (In-situ):

    • Add COMU (2.9 eq) to the acid solution.[2]

    • Add Collidine (6 eq).

    • Critical: Activate for 30 seconds maximum before adding to the resin. Long pre-activation promotes racemization.[3]

  • Coupling (Microwave Assisted):

    • Add the activated mixture to the resin-bound amine.[1][2][4][5]

    • Microwave Settings:

      • Temperature: 75°C

      • Power: 30W (Dynamic)[1]

      • Time: 5 minutes

    • Alternative (Room Temp): If microwave is unavailable, double couple: 2 x 2 hours with fresh reagents.

  • Washing:

    • Wash resin with DMF (3x) and DCM (3x) to remove the collidine salts.

Frequently Asked Questions (FAQ)

Q1: Why is Collidine preferred over DIPEA for this specific molecule? A: DIPEA is a strong, non-nucleophilic base that can abstract the acidic proton at the C2 (


) position of your propanoic acid derivative, especially since the purine ring stabilizes the resulting carbanion. Collidine is a weaker base (pKa ~7.4 vs DIPEA ~10.5) and is sterically hindered, making it efficient at neutralizing the acid generated during activation but poor at abstracting the 

-proton, thus preserving chirality [1].

Q2: Can I use PyBOP? It’s cheaper. A: For sterically hindered couplings like this, PyBOP is often insufficient. It generates an OBt ester which is less reactive than the OAt (from HATU) or Oxyma (from COMU) esters. Using PyBOP will likely require double coupling and extended times, which ironically increases the risk of racemization. Stick to COMU or HATU [2].

Q3: My adenine is unprotected (free amine). Will this work? A: It is risky. While the N9 position is occupied by the propanoic acid, the N6 exocyclic amine is nucleophilic. Activated esters can react with the N6 of the incoming monomer or the N6 of a residue already on the chain, creating branched peptides. We strongly recommend using N6-Boc or N6-Bhoc protected monomers [3].[1]

Q4: I see a "deletion sequence" (missing monomer) in my Mass Spec. A: This confirms steric hindrance. The reaction did not go to completion.

  • Fix 1: Use the Microwave protocol (75°C).

  • Fix 2: Use LiCl (0.4M in DMF) during coupling to disrupt aggregation (beta-sheet formation) if the peptide chain is long.[1]

Quantitative Comparison of Reagents

Data derived from comparative studies on hindered amino acid couplings (e.g., Aib, N-Me-Val):

ReagentRelative Coupling RateRacemization RiskSolubility (DMF)Safety Profile
COMU High (1.0) LowHighSafe (Non-explosive)
HATU High (0.[1]95)LowModerateExplosive Risk (HOAt)
HBTU Low (0.[1]4)ModerateHighSafe
PyBOP Low (0.[1]5)ModerateHighCarcinogenic byproducts

Table 1: Selection guide for hindered coupling reagents [2].

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Debaene, F., et al. (2013). Innovative Synthesis of PNA Monomers. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Stability of 2-(6-amino-9H-purin-9-yl)propanoic acid

Version: 1.0 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(6-amino-9H-purin-9-yl)propanoic acid. This document provides in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(6-amino-9H-purin-9-yl)propanoic acid. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound, particularly under acidic conditions. As a novel N9-substituted adenine analog, understanding its stability profile is critical for formulation development, analytical method validation, and ensuring the integrity of experimental results.

Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary stability concerns for 2-(6-amino-9H-purin-9-yl)propanoic acid, especially in solution?

A1: The primary stability concern for 2-(6-amino-9H-purin-9-yl)propanoic acid, like other N9-substituted purine analogs, is its susceptibility to hydrolysis under acidic conditions.[1][2][3] This degradation primarily involves the cleavage of the N-glycosidic-like bond between the purine ring (adenine) and the propanoic acid substituent at the N9 position. Additionally, other potential degradation pathways, such as modifications to the purine ring itself, should be considered, although they are generally less facile than N-C bond cleavage.[4][5][6] The stability is also influenced by temperature, the specific type of acid used, and the overall composition of the solution.

Acidic Stability & Degradation Pathway

Q2: What is the expected degradation pathway of 2-(6-amino-9H-purin-9-yl)propanoic acid under acidic conditions?

A2: Under acidic conditions, the most probable degradation pathway is the acid-catalyzed hydrolysis of the N9-C bond. This reaction is initiated by the protonation of the purine ring, which weakens the bond between the N9 atom of the adenine moiety and the chiral carbon of the propanoic acid substituent.[2][3][7] The subsequent nucleophilic attack by water leads to the cleavage of this bond, resulting in the formation of adenine and 2-hydroxypropanoic acid (lactic acid).

Q3: How does the propanoic acid substituent at the N9 position influence the stability compared to a typical nucleoside like adenosine?

A3: The propanoic acid substituent at the N9 position creates an acyclic nucleoside analog. The fundamental mechanism of acid-catalyzed hydrolysis of the N-C bond is expected to be similar to that of natural nucleosides.[1][2] However, the electronic and steric properties of the propanoic acid side chain, as opposed to a ribose or deoxyribose sugar, will influence the rate of hydrolysis. The electron-withdrawing nature of the carboxylic acid group in the propanoic acid moiety could potentially affect the electron density of the purine ring system, thereby modulating the pKa of the purine nitrogens and influencing the rate of protonation, a key step in acid hydrolysis.[2]

Troubleshooting Guide: Investigating Acidic Instability

This section provides a structured approach to identifying and characterizing the degradation of 2-(6-amino-9H-purin-9-yl)propanoic acid in your experiments.

Initial Observation: Unexpected Results or Loss of Compound

Symptom: You observe a lower than expected concentration of the parent compound in your samples, see unexpected peaks in your chromatogram, or your biological assay yields inconsistent results over time when using acidic buffers.

Possible Cause: Acid-catalyzed degradation of your compound.

Troubleshooting Workflow:

G A Initial Observation: Unexpected Results B Hypothesis: Acid-catalyzed Degradation A->B C Action: Perform a Forced Degradation Study B->C D Step 1: Prepare Samples at Different pH Values C->D E Step 2: Incubate Samples at Controlled Temperatures D->E F Step 3: Analyze Samples by Stability-Indicating HPLC Method E->F G Step 4: Analyze Data F->G H Outcome 1: No Degradation Observed G->H If I Outcome 2: Degradation Observed G->I If J Troubleshoot Other Factors: - Adsorption to Vials - Matrix Effects - Methodological Error H->J K Characterize Degradants: - LC-MS for Mass ID - NMR for Structure I->K L Optimize Experimental Conditions: - Adjust pH - Lower Temperature - Reduce Incubation Time I->L M Conclusion: Understand Stability Profile K->M L->M

Caption: Troubleshooting workflow for investigating acidic instability.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Acidic Stability

This protocol outlines a systematic approach to evaluate the stability of 2-(6-amino-9H-purin-9-yl)propanoic acid under various acidic conditions.[8][9][10][11]

Objective: To determine the rate of degradation and identify the degradation products of 2-(6-amino-9H-purin-9-yl)propanoic acid under controlled acidic stress.

Materials:

  • 2-(6-amino-9H-purin-9-yl)propanoic acid

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)

  • Buffers with a range of acidic pH values (e.g., pH 2, 4, 6)

  • High-purity water

  • HPLC system with a UV detector

  • Stability-indicating HPLC column (e.g., C18)

  • LC-MS system for peak identification

  • Temperature-controlled incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(6-amino-9H-purin-9-yl)propanoic acid in a suitable solvent (e.g., water or a mild organic solvent if solubility is an issue).

  • Sample Preparation:

    • For each acidic condition (e.g., 0.1 M HCl, pH 2 buffer), dilute the stock solution to a final concentration of approximately 1 mg/mL.

    • Prepare a control sample in neutral pH water.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 40°C, 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the acidic samples with a suitable base (e.g., NaOH) to quench the degradation reaction.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.[12][13][14][15]

    • Monitor the peak area of the parent compound and any new peaks that appear over time.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point.

    • Determine the degradation kinetics (e.g., pseudo-first-order) and calculate the degradation rate constant (k) and half-life (t½).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products, thus ensuring accurate quantification of stability.[16]

Method Development Strategy:

  • Column Selection: Start with a robust, reversed-phase column such as a C18.

  • Mobile Phase Selection:

    • Use a gradient elution to effectively separate compounds with different polarities.

    • A typical starting point would be a gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. The maximum absorbance wavelength (λmax) of the adenine chromophore (around 260 nm) is a good starting point.

  • Method Optimization:

    • Inject a mixture of the stressed (degraded) and unstressed samples to ensure the separation of the parent peak from all degradation product peaks.

    • Adjust the gradient slope, flow rate, and column temperature to achieve optimal resolution.

Data Presentation

Table 1: Hypothetical Degradation of 2-(6-amino-9H-purin-9-yl)propanoic acid at 60°C
ConditionTime (hours)Parent Compound Remaining (%)Degradation Product 1 (Adenine) Peak Area
0.1 M HCl0100.00
285.214.8
472.127.9
851.948.1
2415.384.7
pH 4 Buffer0100.00
299.10.9
498.21.8
896.53.5
2490.49.6

This data is illustrative and intended to demonstrate expected trends.

Visualizations

Degradation Pathway

G cluster_0 Acidic Condition (H+) A 2-(6-amino-9H-purin-9-yl)propanoic acid B Protonated Intermediate A->B Protonation C Adenine B->C Hydrolysis (H2O) D 2-hydroxypropanoic acid B->D Hydrolysis (H2O)

Caption: Proposed acid-catalyzed degradation pathway.

References

  • Hydrolysis of N-Glycosidic Bonds. (n.d.). In Nucleic Acids. Retrieved from [Link]

  • Stability of N-Glycosidic Bonds. (n.d.). In Nucleic Acids. Retrieved from [Link]

  • Hydrolysis of Nucleosides. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Hydrolysis of Nucleic Acids. (n.d.). Scribd. Retrieved from [Link]

  • Hydrolysis of Nucleosides Explained. (2024, July 31). Study.com. Retrieved from [Link]

  • Ghanem, E., & Al-Rimawi, F. (2014). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Liquid Chromatography & Related Technologies, 37(18), 2631-2642. [Link]

  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses. (2014). ResearchGate. [Link]

  • Gumina, G., et al. (2011). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Bioorganic & Medicinal Chemistry Letters, 21(15), 4553-4557. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [https://www.sciencedirect.com/science/article/pii/S0731708513003 forced degradation and impurity profiling]([Link] forced degradation and impurity profiling)

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-7. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. [Link]

  • 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4. (n.d.). PubChem. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). Molecules, 28(20), 7089. [Link]

  • FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. (2018). Zenodo. [Link]

  • 2-(6-amino-9h-purin-9-yl)propanoic acid. (n.d.). PubChemLite. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America, 41(1), 24-28. [Link]

  • Adenosine triphosphate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Stability of adenine-based cytokinins in aqueous solution. (2016). In Vitro Cellular & Developmental Biology - Plant, 52(2), 227-235. [Link]

  • Stability of adenine-based cytokinins in aqueous solution. (2016). PubMed. [Link]

  • Enhanced acid stability of a reduced nicotinamide adenine dinucleotide (NADH) analogue. (2003). Chemical Communications, (18), 2292-2293. [Link]

  • 6-Amino-9H-purine-9-propanoic acid. (n.d.). PubChem. [Link]

  • Chemical Pathways of Peptide Degradation. I. Deamidation of Adrenocorticotropic Hormone. (1991). Pharmaceutical Research, 8(12), 1507-1512. [Link]

  • Increased Adenine Nucleotide Degradation in Skeletal Muscle Atrophy. (2019). Metabolites, 9(12), 305. [Link]

  • The deamination of adenine and guanine generates hypoxanthine and xanthine, respectively. Chemical structures of purine bases are shown. (n.d.). ResearchGate. [Link]

  • Catabolism of Adenine Derivatives in Leaves: Study of the Role of Light on the in Vivo Activity of Xanthine Dehydrogenase. (1988). Plant Physiology, 88(2), 289-293. [Link]

  • An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. (2006). Nucleosides, Nucleotides & Nucleic Acids, 25(2), 121-140. [Link]

  • (PDF) Stability of adenine-based cytokinins in aqueous solution. (2016). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 2-(6-amino-9H-purin-9-yl)propanoic Acid

The following guide provides an in-depth technical comparison of the 1H NMR characterization of 2-(6-amino-9H-purin-9-yl)propanoic acid (an adenine-substituted alanine analog). This guide is structured to address the cri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the 1H NMR characterization of 2-(6-amino-9H-purin-9-yl)propanoic acid (an adenine-substituted alanine analog).

This guide is structured to address the critical challenge in nucleoside analog synthesis: Regiochemical Differentiation . It compares the target N9-isomer against its prevalent N7-isomer byproduct and structural analogs, providing a definitive protocol for validation.

A Comparative Guide for Regiochemical Purity and Structural Validation

Executive Summary & Comparison Scope

In drug development—particularly for Peptide Nucleic Acids (PNAs) and nucleoside analogs—the purity of the monomer is paramount. The synthesis of 2-(6-amino-9H-purin-9-yl)propanoic acid (Target) typically involves the alkylation of adenine.[1] This reaction is not perfectly regioselective, frequently generating the N7-isomer as a significant impurity. Furthermore, confusion with the 3-isomer (beta-alanine derivative) can occur if starting materials are not rigorously verified.

This guide compares the 1H NMR "performance"—defined here as spectral resolution and diagnostic distinctiveness —of the Target against these two critical alternatives.

FeatureTarget (N9-Isomer) Alternative 1 (N7-Isomer) Alternative 2 (3-Isomer)
Primary Structure Adenine at

-carbon
Adenine at N7 positionAdenine at

-carbon
Key Impurity Risk Target MoleculeHigh (Kinetic byproduct)Low (Different starting material)
Diagnostic Signal

~5.4 ppm (q)

H8 Shifted Upfield

~4.5 ppm (t)
Methyl Signal Doublet (

1.8)
Doublet (

1.8)
Absent (Triplets only)
Biological Utility High (Chiral scaffold)Low/InactiveHigh (Achiral scaffold)
Technical Analysis: The "Fingerprint" Region

The "performance" of your characterization relies on three specific spectral regions. Failure to resolve these indicates a compromised sample.

A. The Regioisomer Trap (N9 vs. N7)

The alkylation of adenine occurs at both N9 (thermodynamic product) and N7 (kinetic product).

  • Target (N9): The H2 and H8 protons typically appear as distinct singlets between 8.1–8.5 ppm. The alkylation at N9 preserves the "standard" purine electronic distribution.

  • Alternative (N7): Alkylation at N7 disrupts the electronic environment significantly. The H8 proton (adjacent to the alkylation site) often experiences a chemical shift change (typically upfield relative to N9 in DMSO-d6, though solvent dependent) and may broaden due to tautomeric exchange if the N9 position is protonated.

    • Critical Check: If you observe a minor set of purine singlets (approx. 10-15% intensity) alongside your main peaks, you likely have N7 contamination.

B. The Backbone Architecture (Alpha vs. Beta)
  • Target (2-isomer): This is a chiral molecule. The methine proton (

    
    ) is coupled to the methyl group (
    
    
    
    ).
    • Signature: A quartet at ~5.2–5.5 ppm (

      
      ) and a doublet  at ~1.6–1.8 ppm (
      
      
      
      ).
  • Alternative (3-isomer): This is an achiral beta-alanine derivative.

    • Signature: Two triplets (or complex multiplets) representing the

      
       backbone. Absence of a methyl doublet is definitive. 
      
Strategic Visualization
Figure 1: NMR Decision Logic for Purine Analogs

This workflow illustrates the logical deduction path to validate the target compound.

NMR_Logic Start Crude Product 1H NMR Check_Methyl Check 1.5 - 2.0 ppm: Is there a Doublet? Start->Check_Methyl Check_Backbone Check 2.5 - 4.5 ppm: Are there two Triplets? Check_Methyl->Check_Backbone No Is_Alpha Structure is 2-substituted (Alpha-Alanine Analog) Check_Methyl->Is_Alpha Yes (3H) Is_Beta Structure is 3-substituted (Beta-Alanine Analog) Check_Backbone->Is_Beta Yes Check_Regio Check Aromatic Region (8.0 - 8.5 ppm): Are there minor duplicate singlets? Is_Alpha->Check_Regio Pure_N9 PASS: High Purity N9 Isomer Check_Regio->Pure_N9 No (Clean Singlets) Impure_N7 FAIL: Contains N7 Regioisomer Check_Regio->Impure_N7 Yes (Satellite Peaks)

Caption: Logical workflow for distinguishing the target 2-(6-amino-9H-purin-9-yl)propanoic acid from structural isomers and regio-impurities.

Detailed Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, this protocol uses DMSO-d6 to prevent the loss of exchangeable amine protons, which are critical for confirming the integrity of the adenine ring.

Materials
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard). Note: Do not use D2O for primary characterization as it exchanges the

    
     protons, removing a key integration check.
    
  • Sample Mass: 5–10 mg (for 600 MHz) or 10–15 mg (for 400 MHz).

  • Tube: 5 mm high-precision NMR tube.

Step-by-Step Workflow
  • Sample Preparation: Dissolve the solid in 0.6 mL DMSO-d6. Vortex for 30 seconds. Ensure the solution is clear; any turbidity suggests inorganic salts (NaCl/KBr) from the synthesis.

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse with longer relaxation).

    • Relaxation Delay (D1): Set to 5.0 seconds . Reasoning: The isolated aromatic protons of adenine have long T1 relaxation times. Short D1 leads to integration errors, making N9/N7 ratio calculation impossible.

    • Scans (NS): 64 (minimum) to resolve minor N7 impurities.

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase correction: Manual (Automatic phasing often fails on the broad COOH peak).

    • Baseline correction: Polynomial (Bernstein) order 1.

Data Interpretation Table (Expected Shifts in DMSO-d6)
Proton GroupMultiplicityChemical Shift (

ppm)
IntegrationCausality / Notes
COOH Broad Singlet12.0 – 13.01HAcidic proton; often very broad or invisible if wet.
H2 / H8 Singlets8.1 – 8.41H eachCharacteristic Purine signals. H8 is sensitive to N9 vs N7 substitution.[2]
NH2 Broad Singlet7.2 – 7.42HExocyclic amine. Disappears in D2O.

-CH
Quartet (

Hz)
5.2 – 5.51HDeshielded by adjacent N9 and COOH group.

Doublet (

Hz)
1.6 – 1.83HCoupled to

-CH.
Advanced Validation: 2D NMR Strategy

If 1H NMR shows ambiguity (e.g., overlapping solvent peaks), perform 1H-13C HMBC .

  • N9 Confirmation: You will see a correlation between the

    
    -CH proton  (~5.4 ppm) and the purine carbons C4  and C8 .
    
  • N7 Differentiation: In the N7 isomer, the alkylation site is spatially distant from C4. The correlation pattern shifts, and the C5 carbon chemical shift will differ by ~10 ppm compared to the N9 isomer.[2]

References
  • PubChem. (n.d.).[3] 2-(6-amino-9H-purin-9-yl)propanoic acid.[4][5] National Library of Medicine. Retrieved from [Link]

  • Osborne, M. R., & Lawley, P. D. (1993).[6] Alkylation of DNA by Melphalan With Special Reference to Adenine Derivatives. Chemico-Biological Interactions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of propanoic acid derivatives. Retrieved from [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Analysis of Adenine Nucleoamino Acids

Executive Summary Adenine nucleoamino acids (NAAs)—hybrid molecules integrating an amino acid backbone with an adenine nucleobase side chain—present a unique analytical challenge in drug development. They bridge the gap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenine nucleoamino acids (NAAs)—hybrid molecules integrating an amino acid backbone with an adenine nucleobase side chain—present a unique analytical challenge in drug development. They bridge the gap between peptides and nucleic acids (e.g., in Peptide Nucleic Acids or PNAs).

The core analytical difficulty lies in the competitive fragmentation pathways: the labile linker connecting the adenine base often cleaves before the peptide backbone, obscuring sequence information. This guide compares Collision-Induced Dissociation (CID) , Higher-energy Collisional Dissociation (HCD) , and Electron Transfer Dissociation (ETD) to determine the optimal workflow for structural validation.

Key Finding: While CID is sufficient for monomer identification via diagnostic neutral loss, ETD is superior for sequencing oligomers containing adenine NAAs as it preserves the nucleobase side chain.

The Analytical Challenge: "The Fragile Linker"

In a standard peptide, the amide bond is the primary cleavage site. In Adenine NAAs, the N-linker (connecting the backbone to the nucleobase) possesses a dissociation energy threshold often lower than or competitive with the backbone amide bonds.

  • The Symptom: In standard MS/MS (CID), the spectra are dominated by the neutral loss of the adenine base (

    
     Da).
    
  • The Consequence: The remaining "base-less" backbone yields low-intensity

    
     ions, making sequence confirmation difficult.
    

Comparative Analysis of Fragmentation Modes

Method A: Collision-Induced Dissociation (CID)

The Standard Baseline

CID is the most accessible fragmentation method but is "ergodic," meaning energy distributes over the molecule until the weakest bond breaks.

  • Mechanism: Vibrational excitation leads to proton mobility. The proton often migrates to the N-linker or the adenine base (N1/N3/N7 positions), triggering heterolytic cleavage.

  • Performance:

    • Dominant Feature: Intense neutral loss of Adenine (135 Da).

    • Backbone Coverage: Poor. The energy is "sunk" into breaking the side chain.

    • Utility: Excellent for confirming the presence of adenine in a monomer but poor for sequencing oligomers.

Method B: Higher-energy Collisional Dissociation (HCD)

The Diagnostic Confirmation

Common in Orbitrap systems, HCD uses a beam-type collision cell with higher extraction energies.

  • Mechanism: Similar to CID but with faster activation and no low-mass cutoff.

  • Performance:

    • Dominant Feature: Generation of the protonated adenine diagnostic ion at m/z 136.06 .

    • Immonium Ions: distinct low-mass ions characteristic of the amino acid backbone.

    • Utility: Best for high-confidence identification of the nucleobase type (A vs G vs C vs T) due to distinct reporter ions.

Method C: Electron Transfer Dissociation (ETD)

The Soft Alternative

ETD uses radical ion chemistry rather than vibrational heating.

  • Mechanism: An electron is transferred to the multiply charged precursor (

    
    ). This induces radical-driven cleavage of the 
    
    
    
    bond (backbone) without triggering the vibrational energy threshold required to snap the side-chain linker.
  • Performance:

    • Dominant Feature: Series of

      
       and 
      
      
      
      ions with the adenine side chain intact .
    • Neutral Loss: Minimal to none.

    • Utility: The Gold Standard for sequencing PNA oligomers or peptides containing NAA residues.

Data Synthesis & Comparison

FeatureCID (Resonant)HCD (Beam-type)ETD (Radical)
Primary Mechanism Vibrational (Slow heating)Vibrational (Fast heating)Radical (Electronic)
Dominant Artifact Neutral Loss (

Da)
Internal FragmentationCharge reduction
Backbone Ions

(Low intensity)


Side Chain Stability Low (Base falls off)Low (Base falls off)High (Base preserved)
Diagnostic Ion


(Ade+)
Intact Sequence Ions
Precursor Requirement Any charge stateAny charge state

(Critical)

Mechanistic Visualization (Graphviz)

The following diagram illustrates the competition between the "Noise" pathway (Neutral Loss) and the "Signal" pathway (Backbone Cleavage) during vibrational excitation (CID/HCD).

AdenineFragmentation cluster_noise Path A: Side Chain Loss (Noise) cluster_signal Path B: Backbone Sequencing (Signal) Precursor Protonated Precursor [M+H]+ Excitation Vibrational Excitation Precursor->Excitation ProtonMig_Side Proton Migration to N-Glycosidic Linker Excitation->ProtonMig_Side Dominant (Lower Energy) ProtonMig_Back Proton Migration to Amide Backbone Excitation->ProtonMig_Back Competitive (Higher Energy) TS_Cleavage Transition State (Heterolytic Cleavage) ProtonMig_Side->TS_Cleavage NeutralLoss Neutral Adenine Loss (135 Da) TS_Cleavage->NeutralLoss BaselessIon Base-less Peptide Ion [M+H - 135]+ TS_Cleavage->BaselessIon BackboneCleave Amide Bond Cleavage ProtonMig_Back->BackboneCleave SeqIons Sequence Ions (b-series / y-series) BackboneCleave->SeqIons

Figure 1: Mechanistic competition in CID/HCD. Path A (Red) often dominates, obscuring Path B (Green) which contains the sequence data.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Check-Then-Sequence" protocol.

Phase 1: Sample Preparation
  • Solvent: 50% Acetonitrile / 50% Water + 0.1% Formic Acid.

    • Why: Formic acid ensures protonation. Avoid TFA if possible as it suppresses ionization, though it improves chromatography.

  • Concentration: 1–5 µM.

Phase 2: The "Check" (HCD/CID Screening)

Goal: Confirm it is an Adenine NAA.

  • Injection: Direct infusion or LC-MS (C18 column).

  • Method: HCD (Normalized Collision Energy: 25–30%).

  • Validation Check:

    • Look for m/z 136.06 (Protonated Adenine).

    • Look for [Precursor - 135.05] .

    • Decision: If these exist, the molecule contains Adenine. Proceed to Phase 3.

Phase 3: The "Sequence" (ETD Optimization)

Goal: Determine the structure/sequence.

  • Charge State Enrichment: ETD requires precursors with

    
    .
    
    • Tip: If the molecule is singly charged, add a "super-charging" reagent (e.g., m-NBA) or modify the mobile phase to promote multiple protonation.

  • Reaction Time: Set ETD reaction time to 50–100 ms.

  • Supplemental Activation: Enable "ETD+sa" (supplemental activation) if available (usually ~15% CID energy) to clean up non-dissociated charge-reduced species.

  • Data Interpretation:

    • Ignore neutral losses.

    • Map the c-ion (N-terminal) and z-ion (C-terminal) series.

References

  • Fragmentation Mechanisms of Nucleobases: Tureček, F., & Julian, R. R. (2013). Peptide Radical Cations.[1] Gender, Generation, and Gas-Phase Chemistry. Chemical Reviews. [Link]

  • CID vs ETD in Peptide Nucleic Acids: McLuckey, S. A., et al. (2006). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation.[2] Journal of Proteome Research. [Link]

  • Adenine Neutral Loss Pathways: Elangovan, S., et al. (2015). Fragmentation Mechanisms of Cytosine, Adenine and Guanine Ionized Bases.[3] Physical Chemistry Chemical Physics.[3] [Link]

  • HCD and Diagnostic Ions: Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods. [Link]

Sources

Validation

A Comparative Guide to Chiral and Standard PNA Monomers: Enhancing Binding Affinity and Specificity

For researchers, scientists, and drug development professionals, the quest for synthetic molecules that can bind to nucleic acids with high affinity and specificity is paramount. Peptide Nucleic Acid (PNA) stands out as...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for synthetic molecules that can bind to nucleic acids with high affinity and specificity is paramount. Peptide Nucleic Acid (PNA) stands out as a premier DNA mimic, lauded for its neutrally charged N-(2-aminoethyl)glycine backbone which circumvents the electrostatic repulsion inherent in natural nucleic acid duplexes, leading to more stable hybrids.[1][2][3] While standard PNA is achiral, the introduction of stereogenic centers into its backbone—creating chiral PNA—has opened new avenues for modulating its hybridization properties.[4][5][6] This guide provides an in-depth technical comparison of the binding affinity of chiral versus standard PNA monomers, supported by experimental data and protocols to inform your research and development efforts.

The Foundational Difference: Chirality and Structural Preorganization

The performance divergence between standard and chiral PNA hinges on the concept of conformational preorganization .

  • Standard (Achiral) PNA: Possesses significant conformational flexibility. In its single-stranded state, it exists as a random coil. Upon hybridization with DNA or RNA, it must adopt a helical structure, a process that carries an entropic penalty, slightly tempering its binding energy.

  • Chiral PNA: The introduction of a chiral center, particularly at the γ-position of the backbone, can induce a defined helical conformation in the PNA before it even binds to its target.[3][7] This "preorganization" means the PNA strand has a lower entropic barrier to overcome for hybridization, resulting in a more favorable binding event. The stereochemistry of the modification dictates the helical direction; monomers derived from D-amino acids promote a right-handed helix, which is structurally compatible with the native right-handed B-form DNA.[8][9] Furthermore, the added rigidity from the chiral center can significantly enhance mismatch discrimination.[8][10]

Diagram 1: Structural Comparison of PNA Backbones

Caption: Structural units of standard, α-chiral, and γ-chiral PNA monomers.

Binding Affinity: A Head-to-Head Comparison

The introduction of chirality has a nuanced and position-dependent effect on the thermal stability (Tm), a direct indicator of binding affinity, of PNA-DNA duplexes.

  • α-Chiral PNA: Modifications at the α-position often introduce steric hindrance, which can slightly destabilize the resulting duplex compared to its achiral counterpart.[11] However, this effect is highly dependent on the stereochemistry. For instance, PNAs incorporating D-amino acid derivatives (e.g., D-alanine) show thermal stabilities similar to standard PNA, whereas those with L-amino acid derivatives exhibit reduced stability when binding to right-handed DNA.[3][11] A critical exception is the use of positively charged side chains, such as D-lysine. The positive charge engages in favorable electrostatic interactions with the negatively charged phosphate backbone of DNA, often leading to a net increase in binding affinity.[8][9][11]

  • γ-Chiral PNA: This class consistently demonstrates the most significant improvements in binding affinity.[5][6][12] The helical preorganization imparted by γ-modifications dramatically enhances duplex stability. Studies have shown that the introduction of each chiral γ-unit can increase the Tm of a PNA-DNA duplex by approximately 2-3°C.[7] This modification not only strengthens binding to the correct target but also amplifies the penalty for mismatches.

  • Enhanced Specificity: A key advantage of chiral PNAs is their superior ability to discriminate single-base mismatches. The increased conformational rigidity of the chiral backbone makes it less tolerant of the structural distortions caused by a mismatched base pair.[8][10] PNA oligomers containing a "chiral box"—a sequence of three or more adjacent chiral monomers—have demonstrated a markedly enhanced capacity for single mismatch recognition compared to analogous achiral PNAs.[8][13]

Diagram 2: The Concept of Helical Preorganization

Preorganization cluster_achiral Standard PNA Hybridization cluster_chiral Chiral PNA Hybridization A_PNA Random Coil (Achiral PNA) A_Duplex PNA-DNA Duplex (High Entropic Cost) A_PNA->A_Duplex + C_PNA Pre-organized Helix (γ-Chiral PNA) A_PNA->C_PNA Lower ΔS Higher Affinity A_DNA DNA Target A_DNA->A_Duplex C_Duplex PNA-DNA Duplex (Low Entropic Cost) C_PNA->C_Duplex + C_DNA DNA Target C_DNA->C_Duplex

Caption: Preorganization of γ-chiral PNA reduces the entropic penalty of hybridization.

Quantitative Data Summary

The following table synthesizes representative thermal stability data to illustrate the performance differences between PNA types. Values are indicative and can vary based on sequence, length, and buffer conditions.

PNA TypeTargetTm (°C) vs. Achiral PNAΔTm (°C) for Single MismatchKey InsightSource(s)
Standard (Achiral) DNABaseline~15 °CHigh intrinsic affinity and good specificity.[14]
α-Chiral (D-Lysine) DNA+2 to +5 °C~18 °CPositive charge enhances affinity; D-stereoisomer is preferred.[8][9][11]
α-Chiral (L-Alanine) DNA-3 to -5 °C~12 °CUnfavorable stereochemistry for binding right-handed DNA.[3][11]
γ-Chiral DNA+15 to +20 °C (for fully modified)>20 °CHelical preorganization leads to exceptional affinity and specificity.[3][7][12]
Chiral "Box" (3x D-Lys) DNA-1 to -2 °C>20 °CSlight affinity cost is offset by greatly enhanced mismatch discrimination.[3][13]
Experimental Protocols for Performance Validation

To empower your own comparative studies, we provide validated, step-by-step protocols for the synthesis and analysis of PNA oligomers.

This protocol outlines the synthesis of a PNA oligomer using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry on an automated peptide synthesizer.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin) pre-loaded with the first amino acid or a linker. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Remove the Fmoc group from the terminal amine by treating the resin with 20% piperidine in DMF for 10-15 minutes. Wash thoroughly with DMF.

  • Monomer Coupling:

    • In a separate vessel, activate the Fmoc-protected PNA monomer (e.g., Fmoc-PNA-A(Bhoc)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA) in DMF.

    • Add the activated monomer solution to the resin and allow it to react for 1-2 hours. The causality here is the formation of an active ester that readily reacts with the free amine on the resin.

  • Capping (Optional but Recommended): To block any unreacted amines and prevent deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. Wash thoroughly with DMF.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent monomer in the desired sequence.

  • Cleavage and Deprotection: After the final monomer is coupled, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the PNA from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude PNA from the cleavage cocktail using cold diethyl ether. Centrifuge to pellet the PNA, wash with ether, and air dry. Purify the crude PNA using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

This method uses UV-Vis spectrophotometry to measure the melting temperature (Tm) of a PNA-DNA duplex.

  • Sample Preparation:

    • Prepare a stock solution of the purified PNA and the complementary DNA oligomer in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The neutral backbone of PNA makes its hybridization less dependent on salt concentration than DNA-DNA duplexes, but consistency is key for comparison.[14]

    • Determine the precise concentration of each stock solution using UV absorbance at 260 nm and their respective molar extinction coefficients.[14]

    • Prepare the final sample by mixing equimolar amounts of the PNA and DNA strands in the buffer to a final concentration of 1-3 µM.

  • Instrument Setup:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Set the instrument to monitor absorbance at 260 nm.

  • Melting and Annealing:

    • Heat the sample to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.

    • Slowly cool the sample to the starting temperature of the experiment (e.g., 20°C) to allow for proper duplex formation. This annealing step is critical for reaching thermodynamic equilibrium.

  • Data Acquisition:

    • Heat the sample from 20°C to 95°C at a controlled ramp rate (e.g., 0.5°C/minute). A slow ramp rate is essential to ensure the system remains at equilibrium at each temperature point.

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).

  • Data Analysis:

    • Plot the absorbance versus temperature to generate a melting curve.

    • Calculate the first derivative of this curve (dA/dT vs. T). The peak of the first derivative plot corresponds to the Tm. This is the most accurate method for determining the midpoint of the transition.

Diagram 3: Workflow for Thermal Denaturation (Tm) Analysis

Caption: A validated workflow for determining duplex thermal stability (Tm).

SPR provides real-time kinetic data (ka, kd) and equilibrium data (KD), offering a deeper insight into the binding interaction than Tm alone.[15][16]

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a streptavidin-coated chip).

    • Prepare a solution of a biotinylated PNA probe (the ligand) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the PNA solution over the sensor surface to allow for its capture by the streptavidin. The amount immobilized should be optimized to avoid mass transport limitations.

  • Analyte Preparation: Prepare a series of dilutions of the complementary DNA/RNA target (the analyte) in the running buffer, typically ranging from 0.1x to 10x the expected KD. Include a zero-concentration sample (buffer only) for double referencing.

  • Association Phase: Sequentially inject each concentration of the analyte over the immobilized PNA surface at a constant flow rate. Monitor the change in the SPR signal (measured in Response Units, RU) in real-time as the analyte binds to the ligand.

  • Dissociation Phase: After the association phase, switch the injection back to running buffer only. Monitor the decrease in the SPR signal as the analyte dissociates from the ligand.

  • Regeneration: Inject a pulse of a regeneration solution (e.g., a mild acid like 10 mM glycine-HCl pH 2.5, or a brief heat pulse) to strip the bound analyte from the PNA probe, preparing the surface for the next injection cycle. The stability of the PNA-surface linkage must be validated to withstand this step.

  • Data Analysis:

    • Subtract the signal from the reference surface and the buffer-only injection to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves for all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Conclusion and Forward Outlook

The evidence is clear: while standard PNA monomers provide a robust platform for high-affinity nucleic acid recognition, the introduction of chirality offers a powerful tool for further enhancement. γ-Chiral PNAs stand out for their ability to dramatically increase binding affinity through helical preorganization , while α-chiral PNAs, particularly those with cationic side chains, provide a more modest but significant boost and enhanced mismatch discrimination .

The choice between standard and chiral PNA is application-dependent. For routine probing where high affinity is sufficient, standard PNA is effective and economical. For applications demanding exceptional thermal stability, the ability to invade double-stranded DNA, or exquisite specificity for detecting single nucleotide polymorphisms, chiral PNAs are the superior choice.[13][17] Future innovations, such as combining chiral backbones with affinity-enhancing nucleobase modifications like the G-clamp, promise to push the boundaries of nucleic acid recognition even further, paving the way for next-generation diagnostics and therapeutics.[18][19]

References

  • Dragulescu-Andrasi, A., et al. (2006). A PNA with a chiral backbone derived from D-prolyl-2-aminocyclopentanecarboxylic acid (acpc). Chemical Communications, (3), 314-316. (Note: While a direct URL is not in the search results, this reference is commonly cited in the context of chiral PNA).
  • Sforza, S., et al. (2003). Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex. PNAS, 100(21), 12039-12044. [Link]

  • Gajda, A., et al. (2007). SYNTHESIS OF NEW CHIRAL PEPTIDE NUCLEIC ACID (PNA) MONOMERS. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1469-1472. [Link]

  • Banack, T., et al. (2019). Thermal Stability of Peptide Nucleic Acid Complexes. The Journal of Physical Chemistry B, 123(39), 8213-8221. [Link]

  • Kusano, S., et al. (2011). Surface plasmon resonance study of PNA interactions with double-stranded DNA. Journal of Pharmaceutical and Biomedical Analysis, 54(2), 263-269. [Link]

  • Zhou, P., et al. (2007). Crystal Structure of Chiral γ PNA with Complementary DNA Strand—Insights into the Stability and Specificity of Recognition and Conformational Preorganization. Journal of the American Chemical Society, 129(37), 11391-11401. [Link]

  • Sforza, S., et al. (2000). Peptide nucleic acids (PNAs) containing a 'chiral box' for the recognition of a point mutation of the cystic fibrosis gene. Journal of Peptide Science, 6(S1), S153. (Note: ResearchGate link provides context, original source may vary). [Link]

  • Banack, T., et al. (2019). Thermal Stability of Peptide Nucleic Acid Complexes. The Journal of Physical Chemistry B, 123(39), 8213-8221. [Link]

  • Gu, Z., et al. (2021). Design, Synthesis, Properties, and Applications of Chiral Peptide Nucleic Acid Monomers. Molecules, 26(21), 6649. (Note: From a Request PDF on ResearchGate, provides a review). [Link]

  • Ma, L. J., et al. (2005). The first synthesis of chiral PNA monomer-cyclen conjugates. Journal of Peptide Science, 11(12), 812-817. [Link]

  • Wang, J., et al. (2009). SPR study of DNA hybridization with DNA and PNA probes under stringent conditions. Biosensors and Bioelectronics, 24(6), 1797-1802. [Link]

  • Manicardi, A., & Corradini, R. (2015). Effect of chirality in gamma-PNA: PNA interaction, another piece in the picture. Artificial DNA: PNA & XNA, 5(3), e1131801. [Link]

  • Manicardi, A., & Corradini, R. (2015). Effect of chirality in gamma-PNA: PNA interaction, another piece in the picture. Artificial DNA: PNA & XNA, 5(3), e1131801. [Link]

  • Bio-Synthesis Inc. (2024). Adding a G-clamp improves the thermodynamic stability of the DNA duplex. Bio-Synthesis Blog. [Link]

  • Sforza, S., et al. (2017). Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity. Molecules, 22(5), 727. [Link]

  • Tombelli, S., et al. (2012). Artificial DNA and surface plasmon resonance. Artificial DNA: PNA & XNA, 3(1), 1-13. [Link]

  • Komiyama, M., et al. (2008). Chiral introduction of positive charges to PNA for double-duplex invasion to versatile sequences. Nucleic Acids Research, 36(5), 1576-1582. [Link]

  • Sone, T., et al. (2012). Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. Molecules, 18(1), 273-290. [Link]

  • Demidov, V. V., et al. (2007). Sequence specificity at targeting double-stranded DNA with a γ-PNA oligomer modified with guanidinium G-clamp nucleobases. Nucleic Acids Research, 35(19), 6542-6550. [Link]

  • Ly, D. H., et al. (2006). Strand Invasion of Mixed-Sequence, Double Helical B-DNA by γPNAs Containing G-Clamp Nucleobases under Physiological Conditions. Journal of the American Chemical Society, 128(38), 12454-12455. [Link]

  • Manicardi, A., & Corradini, R. (2016). Effect of Chirality in gamma-PNA:PNA interaction, another piece in the picture. Artificial DNA: PNA & XNA, 5(3). [Link]

  • Corradini, R., et al. (2003). Insights into peptide nucleic acid (PNA) structural features: the crystal structure of a D-lysine-based chiral PNA-DNA duplex. PNAS, 100(21), 12039-12044. [Link]

  • PNA Bio Inc. (n.d.). Guidelines for PNA oligomers. PNA Bio Website. [Link]

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Comparative

Publish Comparison Guide: Thermal Melting (Tm) of Adenine-Amino Acid DNA Hybrids

This guide provides a technical analysis of thermal melting (Tm) studies involving DNA hybrids modified with adenine-amino acid conjugates and related analogs.[1] It is designed for researchers in drug development and nu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of thermal melting (Tm) studies involving DNA hybrids modified with adenine-amino acid conjugates and related analogs.[1] It is designed for researchers in drug development and nucleic acid chemistry.[1]

Executive Summary

The thermal stability of DNA hybrids is a critical parameter in the design of antisense oligonucleotides (ASOs), diagnostic probes, and aptamers. While standard Adenine-Thymine (A-T) pairing provides baseline stability (


2°C per base pair), modifications to the adenine nucleobase can dramatically alter duplex thermodynamics.

This guide compares Native Adenine against three high-value alternatives: 2-Aminoadenine (Diaminopurine) ,


-Amino Acid Conjugates (e.g., t6A) , and Cationic Adenine Derivatives . We analyze how these "adenine amino acid" architectures influence melting temperature (

), specificity, and structural integrity.

Key Takeaway:

  • Maximum Stability: 2-Aminoadenine (forms 3 H-bonds with T).[1]

  • Functional Recognition:

    
    -Amino Acid Conjugates  (e.g., t6A) modulate stability via steric/stacking effects, often used for specific protein recognition rather than pure duplex stabilization.
    
  • Charge Stabilization: Amino-alkyl Adenines (cationic) stabilize duplexes by neutralizing phosphate backbone repulsion.

Technical Introduction: The Chemistry of Adenine Modifications

Standard B-DNA stability relies on Watson-Crick hydrogen bonding and base stacking. Adenine modifications perturb this landscape through three mechanisms:

  • Hydrogen Bond Donor Addition: Adding an exocyclic amine at C2 (2-aminoadenine) creates a "G-C like" pairing with Thymine.

  • Major Groove Functionalization: Modifying the

    
     position (e.g., with threonine or alkyl-amines) projects moieties into the major groove, affecting hydration and protein binding.
    
  • Electrostatic Modulation: Conjugating positively charged amino acids (Lys, Arg) or polyamines reduces the entropic penalty of hybridization.

Mechanism of Interaction

Figure 1: Mechanistic impact of adenine modifications on DNA duplex stability.

Comparative Performance Analysis

The following table synthesizes experimental


 data for DNA duplexes containing specific adenine modifications.
Table 1: Thermal Stability Comparison of Adenine Variants
Product / ModificationChemical Structure

per Mod (°C)
Mechanism of ActionPrimary Application
Native Adenine (dA) Standard PurineBaseline 2 H-bonds (Watson-Crick)Standard PCR/Sequencing
2-Aminoadenine (2-amino-dA) 2,6-Diaminopurine+3.0 to +4.0°C Forms 3 H-bonds with Thymine (similar to G-C pair).[1]High-affinity capture probes, Antisense (Gapmers)

-Methyladenine (m6A)
Methyl group at N6-0.5 to -1.5°C Steric hindrance disrupts hydration spine; destabilizes WC pairing.Epigenetic regulation studies

-Threonylcarbamoyl (t6A)
Threonine linked to N6Context Dependent Stabilizes loop stacking (tRNA); destabilizes standard B-DNA duplexes.Translation fidelity, Structural biology
Amino-Modifier C6 dA Primary amine linker-1.0 to -2.0°C Linker disrupts stacking unless conjugated to a stabilizing ligand.Labeling (Fluorophores, Biotin)
Spermine/Cationic-dA Polycation conjugate+2.0 to +5.0°C Zwitterionic effect : Neutralizes phosphate backbone repulsion.Z-DNA induction, High-salt mimicry

Critical Insight: While "Adenine Amino Acids" (like t6A) are biologically fascinating for shape recognition, 2-Aminoadenine is the superior choice for thermodynamic stabilization in drug design.

Experimental Protocol: Precise Tm Measurement

To accurately measure the subtle thermodynamic shifts caused by amino acid conjugates, a high-resolution UV melting protocol is required.

Workflow Diagram

Figure 2: Step-by-step workflow for high-precision thermal melting analysis.

Detailed Methodology
  • Buffer Formulation: Use a standard physiological buffer (10 mM

    
    , 150 mM NaCl, pH 7.0). Note: Avoid high concentrations of 
    
    
    
    initially, as it can mask the specific electrostatic contributions of amino-acid conjugates.
  • Concentration: Prepare equimolar ratios of the modified strand and its complement (target 1.0

    
    M final concentration).
    
  • Annealing: Heat to 95°C for 5 minutes, then cool slowly (1°C/min) to room temperature to ensure thermodynamic equilibrium and prevent kinetic traps (hairpins).

  • Melting Ramp: Monitor absorbance at 260 nm (hyperchromicity) while heating from 20°C to 95°C at a rate of 0.5°C/min .

    • Why 0.5°C? Faster ramps (e.g., 1.0°C/min) often overestimate

      
       for modified duplexes with slow dissociation kinetics.
      
  • Calculation: Determine

    
     using the first derivative method (
    
    
    
    ).

Mechanistic Insight: The "Amino" Effect

Why do different "amino" modifications yield opposing results?

2-Aminoadenine (The Stabilizer)

The addition of an amine at the C2 position allows the formation of a third hydrogen bond with the O2 of Thymine.[1][2] This increases the enthalpy of binding (


) significantly.
  • Result: A "super-strong" A-T pair that rivals G-C stability.[3]

-Amino Acid Conjugates (The Shapers)

Modifications at the


 position (like t6A) project bulky groups into the Major Groove .
  • Steric Cost: In a standard B-DNA helix, this group clashes with the hydration spine, destabilizing the duplex.

  • Stacking Benefit: In loops or single-stranded overhangs, the amino acid moiety (especially if aromatic or planar) can intercalate or stack on the preceding base, stabilizing the local structure (pre-organization).

Cationic Conjugates (The Neutralizers)

Conjugating basic amino acids (Lysine, Arginine) creates a local "salt bridge" effect.

  • Entropic Gain: By neutralizing the negative charge of the phosphodiester backbone, these modifications reduce the "counter-ion condensation" requirement, making hybridization entropically more favorable (

    
    ).
    

References

  • Bailly, C., & Waring, M. J. (1995). "The use of diaminopurine to investigate the interaction of DNA with groove-binding ligands." Nucleic Acids Research.[4][5] Link

  • Kierzek, E., et al. (2022). "The effect of N6-threonylcarbamoyladenosine (t6A) on the structure and stability of RNA and DNA duplexes." Nucleic Acids Research.[4][5] Link

  • SantaLucia, J., Jr. (1998).[6] "A unified view of polymer, dumbbell, and oligonucleotide DNA nearest-neighbor thermodynamics."[6] PNAS. Link[6]

  • Glen Research. "2-Amino-dA: A High Affinity Adenine Analog." Glen Reports. Link

  • Haasnoot, C. A., et al. (1986). "The effect of the N6-substituent on the stability of the A-T base pair." Journal of Biomolecular Structure and Dynamics. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(6-amino-9H-purin-9-yl)propanoic acid

Executive Safety Summary Substance Identity: 2-(6-amino-9H-purin-9-yl)propanoic acid (Adeninylpropionic acid derivative) Physical State: White to off-white crystalline powder. Primary Hazard Classification: Bioactive Irr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Substance Identity: 2-(6-amino-9H-purin-9-yl)propanoic acid (Adeninylpropionic acid derivative) Physical State: White to off-white crystalline powder. Primary Hazard Classification: Bioactive Irritant (H315, H319, H335). Critical Warning: While often classified merely as an irritant, this compound is a nucleobase analog . Structural similarity to endogenous adenosine metabolites necessitates handling this as a Pharmacologically Active Material (PAM) with potential for biological interference if systemically absorbed.

Immediate Action Required:

  • Inhalation: Zero-tolerance for dust generation. Engineering controls (Fume Hood/BSC) are mandatory.

  • Dermal: Lipophilic solvents (DMSO/DMF) used for solubilization significantly increase skin absorption rates. Double-gloving is required during dissolution.

Bio-Chemical Risk Assessment & Mechanism

To understand why we select specific PPE, we must analyze the compound's interaction with biological systems.

The "Trojan Horse" Mechanism

This molecule consists of an adenine base (biologically active) tethered to a propanoic acid tail.

  • Dust Vector: As a dry powder, the primary risk is respiratory irritation (H335). However, the particle size often allows deep lung penetration.

  • Solvent Vector: In drug discovery, this is frequently dissolved in DMSO or DMF. These solvents are permeation enhancers . If this solution contacts skin, the solvent carries the adenine analog across the stratum corneum.

  • Biological Target: Once systemic, adenine analogs can theoretically interfere with purine salvage pathways or act as weak competitive inhibitors for enzymes processing ATP/ADP, although acute toxicity is generally lower than nucleoside antimetabolites.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific energy state of the chemical.

Operational PhaseRespiratory ProtectionDermal ProtectionOcular ProtectionEngineering Control
Phase 1: Dry Weighing N95 or P100 (if outside hood); Surgical mask insufficient.Nitrile (4 mil) . Single layer sufficient if dry.Safety Glasses with side shields.[1]Chemical Fume Hood (Face velocity: 100 fpm).
Phase 2: Solubilization Surgical Mask (to protect samples) or N95.Double Nitrile (Outer: 4 mil, Inner: 4 mil) OR Laminated Film (Silver Shield) if using DMF.Chemical Splash Goggles .Fume Hood. Sash at lowest working height.
Phase 3: Spill Cleanup Half-Face Respirator with P100/OV cartridges.Thick Nitrile (8 mil) or Butyl Rubber.Face Shield + Goggles.[1]Isolate area.[1][2][3][4] Increase ventilation.[1][2][5][6][7]

Operational Protocols

Protocol A: Static-Controlled Weighing (Dry Phase)

The high surface area of purine derivatives makes them prone to static charge, causing "fly-away" powder that bypasses standard PPE.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood.

  • Setup: Line the balance with a dark-colored, chemical-resistant mat (makes white powder visible).

  • Transfer: Use a disposable antistatic spatula. Do not pour from the bulk container.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue before removing hands from the hood.

Protocol B: Solubilization (High-Risk Phase)

Most accidents occur here due to splashes.

  • Solvent Selection: Typically DMSO (Dimethyl sulfoxide) or dilute NaOH.

  • PPE Upgrade: Don second pair of nitrile gloves. Ensure cuffs overlap lab coat.

  • Addition: Add solvent to the powder, not powder to solvent, to prevent "puffing."

  • Agitation: Seal the vessel (scintillation vial/flask) with Parafilm before vortexing. Never vortex an open container of bioactive agents.

Protocol C: Waste Disposal

Do not treat as general organic waste.

  • Solid Waste: Bag in clear polyethylene, label as "PNA/Nucleotide Analog Solid Waste."

  • Liquid Waste: Segregate into "Bioactive/Cytotoxic Liquid Waste" stream. Do not mix with oxidizers (e.g., nitric acid) as purines can form unstable nitrated species.

Visualized Safety Logic

Figure 1: PPE Decision Logic

This decision tree guides the researcher through the required safety tiers based on the state of matter.

PPE_Decision_Tree Start Start: Handling 2-(6-amino-9H-purin-9-yl)propanoic acid State_Check State of Matter? Start->State_Check Dry Dry Powder State_Check->Dry Weighing Solution Solution (DMSO/DMF) State_Check->Solution Dissolving/Reacting Spill Spill (>1g or >10mL) State_Check->Spill Accident Risk_Dust Risk: Inhalation (H335) Static Fly-away Dry->Risk_Dust Action_Dry Protocol: 1. Fume Hood (Mandatory) 2. Nitrile Gloves (Single) 3. Antistatic Gun Dry->Action_Dry Risk_Skin Risk: Transdermal Absorption (Carrier Solvent Effect) Solution->Risk_Skin Action_Sol Protocol: 1. Double Nitrile Gloves 2. Splash Goggles 3. Closed Vessel Vortexing Solution->Action_Sol Action_Spill Protocol: 1. Evacuate Area 2. P100 Respirator 3. Chem-Absorbent Pads Spill->Action_Spill

Caption: Decision logic for selecting PPE based on the physical state and associated transmission vector of the compound.

Figure 2: Operational Workflow

The sequence of operations designed to minimize exposure.[3][7]

Workflow Step1 1. Pre-Check Verify Engineering Controls (Hood Flow >100fpm) Step2 2. Don PPE Check Glove Integrity Step1->Step2 Step3 3. Weighing Use Antistatic Measures Step2->Step3 Step4 4. Solubilization Add Solvent to Powder Step3->Step4 Transfer to Vial Step5 5. Decon Wipe surfaces with MeOH Step4->Step5 Process Complete Step6 6. Disposal Segregated Bioactive Waste Step5->Step6

Caption: Step-by-step operational workflow ensuring containment from setup to disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 255450, 6-Amino-9H-purine-9-propanoic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

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